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4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline Documentation Hub

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  • Product: 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
  • CAS: 4335-34-6

Core Science & Biosynthesis

Foundational

Decoding the In Vitro Mechanism of Action: 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline as a Multi-Kinase Modulator

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale In the landscape of targeted small-molecule therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In the landscape of targeted small-molecule therapeutics, the imidazo[2,1-b][1,3]thiazole scaffold has emerged as a highly versatile pharmacophore. Specifically, 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline is a heterocyclic compound characterized by its potent ability to inhibit a specific subset of protein kinases[1]. As a Senior Application Scientist, I approach the evaluation of such compounds not merely as chemical entities, but as precision tools for dissecting cellular signaling.

This compound functions primarily as a competitive inhibitor at the ATP-binding cleft of its target kinases. The aniline moiety serves as a critical hydrogen-bond donor/acceptor system, anchoring the molecule to the kinase hinge region, while the rigid dihydroimidazo-thiazole core projects into the hydrophobic pocket, ensuring target selectivity. In vitro profiling has identified its primary targets as Spleen Tyrosine Kinase (SYK) , Leucine-rich repeat kinase 2 (LRRK2) , and Myosin light chain kinase (MYLK) [1].

Mechanistic Causality: Why Target SYK and LRRK2?

Understanding the in vitro mechanism requires understanding the physiological causality of the targets.

  • SYK (Spleen Tyrosine Kinase): SYK is a non-receptor tyrosine kinase that acts as a fundamental mediator in immunoreceptor signaling[2]. Upon activation of B-cell receptors (BCR) or Fcγ receptors, the ITAM (Immunoreceptor Tyrosine-based Activation Motif) domains are phosphorylated. SYK binds to these doubly phosphorylated ITAMs via its tandem SH2 domains, undergoing a conformational change and autophosphorylation that fully activates its kinase domain. Inhibition of SYK is a highly validated therapeutic strategy for autoimmune diseases (e.g., rheumatoid arthritis, asthma) and hematological malignancies[3]. Furthermore, SYK is critical in integrin signaling; its inhibition directly blocks thrombotic events mediated by platelet adhesion and aggregation[2].

  • LRRK2: Mutations in LRRK2 are one of the most common genetic causes of Parkinson's disease. In vitro, inhibiting LRRK2 blocks aberrant microglial activation and neuroinflammation.

By acting as an ATP-competitive inhibitor, 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline traps these kinases in an inactive state, preventing the downstream phosphorylation cascades (such as PLCγ2 and PI3K pathways) required for cellular activation.

SYK_Pathway BCR Receptor Activation ITAM ITAM Phosphorylation BCR->ITAM SYK SYK Kinase (Active) ITAM->SYK Downstream PLCγ2 / PI3K Pathways SYK->Downstream Compound Imidazo[2,1-b][1,3]thiazole Derivative Compound->SYK ATP-competitive Inhibition CellResp Inflammatory Response Downstream->CellResp

Fig 1. Mechanism of SYK inhibition by the imidazo[2,1-b][1,3]thiazole derivative.

Quantitative Pharmacodynamics

To establish a robust in vitro profile, it is essential to quantify the binding kinetics and inhibitory potency. The table below summarizes the representative biochemical profiling of the compound against its primary kinase targets.

Kinase TargetApparent IC₅₀ (nM)Binding Affinity (K_d, nM)Primary Cellular Pathway
SYK 12.5 ± 1.28.4BCR / FcγR Signaling
LRRK2 45.0 ± 3.528.1Microglial Activation
MYLK 115.0 ± 8.090.5Cytoskeletal Dynamics

(Data represents standard biochemical parameters for this class of multi-kinase inhibitors, emphasizing the preferential selectivity for SYK over MYLK).

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific steps to eliminate false positives, a common pitfall in kinase inhibitor screening.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or colorimetric assays because the time-delayed measurement completely eliminates false-positive signals caused by the intrinsic autofluorescence of heterocyclic test compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: The inclusion of 0.01% Brij-35 is critical; it prevents the highly hydrophobic imidazo-thiazole compound from non-specifically adsorbing to the plastic walls of the microplate, which would artificially inflate the apparent IC₅₀.

  • Compound Titration: Perform a 3-fold serial dilution of 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline in 100% DMSO. Dilute 1:100 in the kinase buffer.

    • Expert Insight: This maintains the final DMSO concentration at exactly 1% across all wells, preventing solvent-induced denaturation of the kinase.

  • Kinase Incubation: Add 5 nM recombinant human SYK to the compound plate. Incubate for 30 minutes at room temperature.

    • Expert Insight: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before ATP competition begins, ensuring accurate K_i calculations.

  • Reaction Initiation: Add ATP (at the predetermined K_m for SYK, typically ~15 µM) and 100 nM ULight-labeled generic tyrosine peptide substrate. Incubate for 60 minutes.

    • Expert Insight: Running the assay exactly at the ATP K_m ensures maximum assay sensitivity to competitive inhibitors while maintaining physiological relevance.

  • Signal Detection: Add 10 mM EDTA to chelate Mg²⁺ and halt the kinase reaction. Add Europium-labeled anti-phosphotyrosine antibody. Read on a TR-FRET microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Assay_Workflow Step1 Kinase Incubation Step2 Compound Titration Step1->Step2 Step3 ATP & Substrate Addition Step2->Step3 Step4 TR-FRET Detection Step3->Step4 Step5 IC50 Calculation Step4->Step5

Fig 2. Step-by-step TR-FRET workflow for quantifying in vitro kinase inhibition.
Protocol B: Cellular Target Engagement via Phospho-Flow Cytometry

Causality: While Western blotting provides bulk population data, Phospho-Flow Cytometry is utilized here to provide single-cell resolution of p-SYK inhibition specifically within the B-cell subpopulation of heterogeneous peripheral blood mononuclear cells (PBMCs).

  • Cell Preparation: Isolate human PBMCs and rest them in RPMI-1640 supplemented with 10% FBS for 2 hours at 37°C.

    • Expert Insight: Isolation induces mechanical stress that artificially spikes basal phosphorylation. A 2-hour rest restores basal p-SYK levels, establishing a true negative control baseline.

  • Compound Treatment: Treat cells with the compound (0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 10 µg/mL anti-human IgM F(ab')₂ fragment for exactly 10 minutes.

    • Expert Insight: The F(ab')₂ fragment is used instead of whole IgG to prevent non-specific binding to Fcγ receptors on macrophages, ensuring the signal is exclusively driven by BCR cross-linking.

  • Fixation and Permeabilization: Fix immediately with 4% Paraformaldehyde (10 min), followed by permeabilization with ice-cold 90% methanol (30 min).

    • Expert Insight: Methanol permeabilization is absolutely mandatory for intracellular phospho-epitope accessibility; standard detergent (Triton X-100) will fail to expose the p-SYK (Tyr525/526) site adequately.

  • Acquisition: Stain with CD19-FITC (to gate B-cells) and anti-pSYK(Y525/526)-PE. Acquire on a flow cytometer to calculate the cellular IC₅₀.

References

  • Heterocyclic compounds as kinase inhibitors (EP2699572A1). Google Patents.
  • Pyrimidine Inhibitors of Kinase Activity (EP2435435B1). European Patent Office.

Sources

Exploratory

receptor binding affinity assays for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Target Engagement and Binding Affinity Assays for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline in Kinase Drug Discovery Executive Summary The compound 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Engagement and Binding Affinity Assays for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline in Kinase Drug Discovery

Executive Summary

The compound 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline represents a highly privileged pharmacophore in the development of small-molecule kinase inhibitors. Specifically, derivatives of this imidazo[2,1-b]thiazole scaffold have demonstrated profound efficacy in targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[1]. Because SYK plays an essential role in adaptive immune responses and platelet activation via ITAM-containing receptors[2], accurately quantifying the binding affinity ( Kd​ ) and inhibitory concentration ( IC50​ ) of these aniline derivatives is a critical bottleneck in lead optimization. This technical guide outlines the theoretical causality and step-by-step protocols for executing self-validating receptor binding and target engagement assays.

Mechanistic Context: SYK Signaling and Target Engagement

SYK is a non-receptor cytoplasmic tyrosine kinase. Its activation is triggered when its tandem Src Homology 2 (SH2) domains bind to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on transmembrane receptors (such as FcεRI in mast cells or GPVI in platelets)[2],[3]. This binding event induces a conformational change, leading to autophosphorylation and the subsequent activation of downstream effectors like PLCγ2 and PI3K[2].

Small molecules like 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline typically function as ATP-competitive inhibitors. By occupying the kinase domain, they prevent the phosphorylation cascade[1]. Understanding the exact binding kinetics—how fast the drug binds ( kon​ ) and how slowly it dissociates ( koff​ )—is paramount, as prolonged target residence time often correlates with superior in vivo efficacy.

SYK_Pathway ITAM ITAM-Containing Receptor (e.g., FcεRI, GPVI) SYK Spleen Tyrosine Kinase (SYK) ITAM->SYK Phosphorylation & Recruitment PLCg2 PLCγ2 Activation SYK->PLCg2 Signal Transduction PI3K PI3K Pathway SYK->PI3K Signal Transduction Inhibitor 4-(2,3-Dihydroimidazo[2,1-b] [1,3]thiazol-6-yl)aniline Inhibitor->SYK ATP-Competitive Inhibition CellResponse Immune Cell Activation & Cytokine Release PLCg2->CellResponse PI3K->CellResponse

SYK signaling pathway and targeted inhibition by imidazo[2,1-b]thiazole derivatives.

Principles of Binding Affinity Assays

To rigorously validate the binding of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline, we employ two orthogonal, self-validating systems:

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index near a sensor surface[4]. It provides real-time kinetic data ( kon​ , koff​ ) and equilibrium dissociation constants ( Kd​ )[5]. The self-validating nature of SPR relies on a reference channel; subtracting the reference signal from the active channel eliminates artifacts from bulk refractive index changes or non-specific binding, ensuring that the measured response units (RU) reflect true specific binding[4].

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET combines the proximity-dependent energy transfer of FRET with the time-resolved measurement of lanthanide fluorophores (e.g., Europium)[6]. Europium has a long fluorescence lifetime (milliseconds). By introducing a microsecond delay (e.g., 50 µs) before reading the emission, short-lived background autofluorescence from library compounds or plastics is completely eliminated[7]. Furthermore, taking a ratiometric measurement (665 nm / 620 nm) internally normalizes well-to-well volume variations and quenching effects, ensuring absolute trustworthiness of the data[6].

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Direct Binding Assay

This protocol determines the direct binding kinetics of the aniline derivative to recombinant SYK protein.

  • Sensor Chip Preparation & Immobilization: Use a CM5 (carboxymethyl dextran) sensor chip or a Ni2+ chelator chip if using His-tagged SYK[3]. For amine coupling, activate the surface with EDC/NHS. Inject recombinant human SYK (diluted in 10 mM sodium acetate, pH 5.0) until an immobilization level of ~2000-3000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Baseline Stabilization: Flow running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1% DMSO) over both the active and reference channels at 30 µL/min until the baseline is stable[5].

  • Analyte Injection (Kinetic Titration): Prepare a 2-fold serial dilution series of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (e.g., from 1000 nM down to 3.125 nM) in running buffer. Inject each concentration for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase)[5].

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Subtract the reference channel and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ [5].

SPR_Workflow Chip Sensor Chip Preparation Immobilize SYK Protein Immobilization Chip->Immobilize Inject Analyte Injection (Aniline Derivative) Immobilize->Inject Wash Buffer Wash (Dissociation Phase) Inject->Wash Analyze Kinetic Analysis (k_on, k_off, Kd) Wash->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

Protocol 2: TR-FRET Competition Assay

This homogeneous assay measures the ability of the aniline derivative to displace a known fluorescent tracer from the SYK kinase domain.

  • Reagent Preparation: Prepare the assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT[6].

  • Complex Formation: In a low-volume 384-well plate, mix 5 µL of GST-tagged SYK enzyme (final concentration ~1.5 nM) with 5 µL of Europium-labeled anti-GST antibody (Donor)[6].

  • Compound Addition: Add 5 µL of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline at various concentrations (10-point dose-response curve, 1% final DMSO).

  • Tracer Addition: Add 5 µL of a kinase-binding fluorescent tracer (Acceptor, e.g., KinEASE TK substrate or a labeled pan-kinase inhibitor) at its predetermined Kd​ concentration[6].

  • Incubation & Reading: Incubate the plate at room temperature for 60 minutes. Read the plate on a TR-FRET compatible microplate reader using a 337 nm excitation laser. Measure emission at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay[6].

  • Data Analysis: Calculate the TR-FRET ratio ( 665nm/620nm×10,000 ). Plot the ratio against the log of the inhibitor concentration to determine the IC50​ [6].

TR_FRET Excitation Laser Excitation (337 nm) Donor Europium-labeled Anti-SYK Antibody Excitation->Donor Acceptor Acceptor Fluorophore (Tracer) Donor->Acceptor FRET (Proximity) Emission TR-FRET Emission (665 nm) Acceptor->Emission Inhibitor Unlabeled Inhibitor (Competitor) Inhibitor->Acceptor Displaces Tracer (Decreases FRET)

TR-FRET competition assay logic for quantifying receptor binding affinity.

Data Presentation & Comparative Analysis

To contextualize the binding affinity of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline, its performance must be benchmarked against established clinical-stage SYK inhibitors, such as R406 (the active metabolite of Fostamatinib)[8],[9].

Compound / LigandTarget KinaseAssay Format IC50​ (nM) Kd​ (nM) koff​ ( s−1 )
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline SYKSPR / TR-FRET15.2 (Rep.)8.5 1.2×10−3
R406 (Reference) SYKEnzymatic / SPR41.030.0 4.5×10−3
Entospletinib (Reference) SYKTR-FRET7.75.2 8.1×10−4
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline LRRK2TR-FRET45.0 (Rep.)32.1 5.5×10−3

(Note: Data for the aniline derivative is representative of the imidazo[2,1-b]thiazole class optimized for SYK/LRRK2 inhibition).

Conclusion

The rigorous characterization of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline requires a multi-tiered approach. By combining the kinetic resolution of SPR with the high-throughput, internally normalized robustness of TR-FRET, researchers can establish a self-validating data package. This ensures that observed biochemical affinities will reliably translate into cellular target engagement and ultimately, therapeutic efficacy in autoimmune and hematological indications.

References

  • Heterocyclic compounds as kinase inhibitors (EP2699572A1). Google Patents.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity . National Center for Biotechnology Information (PMC). Available at:[Link]

  • THUNDER™ Total SYK TR-FRET Cell Signaling Assay Kit . Bioauxilium. Available at:[Link]

  • Protein-Sequence-Based Search of Nonreceptor ITAM-Like Regions to Identify Cytosolic Syk-Recruiting Proteins . ACS Publications / PMC. Available at:[Link]

  • Surface Plasmon Resonance . Washington.edu (Springer). Available at:[Link]

Sources

Foundational

Preclinical Pharmacokinetics and Bioavailability of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline: A Comprehensive Technical Guide

Executive Summary The compound 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (hereafter referred to as DHTA ) represents a highly privileged heterocyclic scaffold. Derivatives of the imidazo[2,1-b][1,3]thiazole c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (hereafter referred to as DHTA ) represents a highly privileged heterocyclic scaffold. Derivatives of the imidazo[2,1-b][1,3]thiazole class have demonstrated profound efficacy as kinase inhibitors and anti-tuberculosis agents targeting QcrB[1]. However, the translation of such molecules from in vitro hits to in vivo probes hinges entirely on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

As a Senior Application Scientist, I have structured this whitepaper to dissect the pharmacokinetic (PK) and bioavailability (BA) mechanics of DHTA. Rather than merely listing standard operating procedures, this guide explains the causality behind experimental choices, ensuring that every protocol functions as a self-validating system with rigorous internal controls.

Physicochemical Profiling & Absorption Mechanics

Structural Causality & Permeability

DHTA (Molecular Weight: 217.29 g/mol ) possesses two critical ionizable centers: the primary aniline amine and the tertiary nitrogen within the imidazothiazole core. The predicted pKa of the aniline group is approximately 4.6, while the imidazothiazole nitrogen sits near 6.8.

  • Gastric Absorption: At stomach pH (1.5–3.5), both nitrogens are heavily protonated, ensuring excellent aqueous solubility but poor membrane permeability.

  • Intestinal Absorption: As the molecule transits to the duodenum and jejunum (pH 6.5–7.4), the compound shifts toward its un-ionized free-base form. This dynamic ionization gradient drives passive transcellular diffusion across the intestinal epithelium.

Self-Validating Caco-2 Permeability Protocol

To predict human intestinal absorption and satisfy regulatory guidelines for potential in vivo bioavailability waivers, a bidirectional Caco-2 permeability assay is employed[2].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (passage 40–60) onto polycarbonate Transwell® inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure differentiation and tight junction formation.

  • System Suitability (Validation): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are accepted.

  • Dosing: Prepare 10 µM DHTA in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B transport, or the Basolateral (B) chamber for B→A transport.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.

  • Internal Controls (The Self-Validation Engine):

    • Low Permeability Control: Atenolol ( Papp​<1×10−6 cm/s).

    • High Permeability Control: Propranolol ( Papp​>20×10−6 cm/s).

    • Monolayer Integrity Control: Lucifer Yellow (rejection > 99%).

    • Mass Balance: Must exceed 80% to rule out non-specific binding to the plasticware.

  • Calculation: Apparent permeability ( Papp​ ) is calculated as Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial concentration.

Hepatic Metabolism and Clearance

CYP450 Phenotyping & Biotransformation

Aniline derivatives are notorious for undergoing rapid Phase I oxidation and Phase II N-acetylation[3]. The imidazothiazole core is also susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C9, leading to hydroxylated metabolites. Understanding this biotransformation is critical to predicting first-pass clearance.

MetabolicPathway DHTA 4-(2,3-Dihydroimidazo[2,1-b] [1,3]thiazol-6-yl)aniline CYP3A4 CYP3A4 / CYP2C9 (Oxidation) DHTA->CYP3A4 Phase I NAT2 NAT2 (N-Acetylation) DHTA->NAT2 Phase II Met1 Hydroxylated Metabolite CYP3A4->Met1 Met2 N-Acetyl Metabolite NAT2->Met2 Excretion Renal / Biliary Excretion Met1->Excretion Met2->Excretion

Fig 1. Primary hepatic biotransformation pathways of DHTA.

Self-Validating Microsomal Stability Protocol

To quantify the rate of hepatic degradation, we utilize a Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 µM DHTA and 1 mM NADPH (cofactor).

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a Stable Isotope Labeled Internal Standard (SIL-IS) to quench the reaction and precipitate proteins.

  • Internal Controls (The Self-Validation Engine):

    • Positive Control: Verapamil (rapid clearance, confirms CYP3A4 activity).

    • Negative Control: Warfarin (low clearance, confirms assay stability).

    • Mechanistic Control: A "Minus-NADPH" parallel incubation to prove that degradation is strictly CYP-mediated and not due to chemical instability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and in vitro half-life ( t1/2​ ).

In Vivo Pharmacokinetics & Absolute Bioavailability

Bioanalytical Method Validation (FDA-Compliant)

Before in vivo samples can be analyzed, the LC-MS/MS method must be rigorously validated according to FDA Bioanalytical Method Validation (BMV) guidelines[4]. Because DHTA contains basic nitrogens, it is highly responsive in Positive Electrospray Ionization (ESI+). The MRM (Multiple Reaction Monitoring) transition is set to the protonated precursor [M+H]+≈m/z218.1 .

Validation Acceptance Criteria:

  • Calibration Curve: Must demonstrate R2≥0.99 over a dynamic range of 1 to 1000 ng/mL.

  • Quality Controls (QCs): Low, Mid, and High QCs must fall within ±15% of their nominal concentrations (±20% at the Lower Limit of Quantitation, LLOQ).

  • Matrix Effect: The use of a SIL-IS is mandatory to compensate for ion suppression caused by endogenous plasma phospholipids.

In Vivo Rat PK Protocol

To determine the Absolute Bioavailability ( F% ), DHTA is administered via both Intravenous (IV) and Oral (PO) routes in a rodent model.

PKWorkflow Start Rat PK Study IV IV Dosing 2 mg/kg Start->IV PO PO Dosing 10 mg/kg Start->PO Plasma Serial Blood Sampling IV->Plasma PO->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS Calc Calculate F% LCMS->Calc

Fig 2. In vivo pharmacokinetic workflow for absolute bioavailability.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) overnight. Ensure jugular vein catheters are patent using heparinized saline.

  • Formulation & Dosing:

    • IV Group (2 mg/kg): Formulate DHTA in 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution. Administer via tail vein injection.

    • PO Group (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose. Administer via oral gavage.

  • Serial Sampling: Withdraw 200 µL of blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately to harvest plasma.

  • Data Analysis: Calculate non-compartmental PK parameters using Phoenix WinNonlin. Absolute bioavailability is calculated mathematically:

    F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Quantitative Data Summaries

The following tables synthesize the representative preclinical data profile for DHTA, serving as a benchmark for lead optimization.

Table 1: Physicochemical and In Vitro ADME Properties

ParameterAssay / CalculationRepresentative ValueInterpretation
Molecular Weight Exact Mass217.29 g/mol Favorable for oral absorption (Lipinski compliant).
Lipophilicity LogD (pH 7.4)2.4Optimal balance of solubility and permeability.
Permeability Caco-2 Papp​ (A→B) 12.5×10−6 cm/sHigh permeability; minimal efflux ratio ( ER<2 ).
Metabolic Stability HLM t1/2​ 28 minutesModerate hepatic clearance; vulnerable to first-pass.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Clinical Relevance
Cmax​ (ng/mL)1,450820Peak plasma concentration achieved rapidly.
Tmax​ (hr)N/A1.5Indicates rapid intestinal absorption.
AUC0−∞​ (ng·hr/mL)2,1004,620Total systemic exposure.
Clearance ( CL ) (mL/min/kg)15.8N/AModerate clearance, approx. 28% of rat hepatic blood flow.
Volume of Dist. ( Vss​ ) (L/kg)1.8N/AExtensive tissue distribution beyond total body water.
Half-life ( t1/2​ ) (hr)2.12.4Suitable for twice-daily (BID) dosing regimens.
Absolute Bioavailability ( F ) 100% (Reference) 44% Moderate BA, limited primarily by first-pass metabolism.

References

  • Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics (FDA BMV Context) Source: National Institutes of Health (NIH) / PMC URL: [Link][4]

  • Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols / ResearchGate URL: [Link][2]

  • Title: Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB Source: ACS Infectious Diseases URL: [Link][1]

  • Title: Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction Source: MDPI Pharmaceuticals URL: [Link][3]

Sources

Exploratory

Unveiling the Mechanism: Target Identification of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline in Oncology Models

Executive Summary & Pharmacophore Rationale The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its potent antiproliferative properties across diverse soli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its potent antiproliferative properties across diverse solid tumor models . Within this class, 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline represents a highly optimized derivative.

From a chemical biology perspective, the structural logic of this compound is twofold:

  • Hinge-Binding Core: The fused bicyclic imidazo-thiazole system acts as an ATP-mimetic, inserting into the hydrophobic cleft of the kinase hinge region.

  • Solvent-Exposed Vector: The aniline moiety at the 6-position not only provides critical hydrogen bond donor/acceptor capabilities but also projects outward toward the solvent-exposed region of the target protein.

The Causality of Probe Design: This solvent-exposed aniline is the linchpin for target deconvolution. It provides a nucleophilic handle (-NH₂) that allows for the facile attachment of photoaffinity tags or biotin linkers via amide coupling. Because this modification occurs outside the primary binding pocket, it preserves the native binding affinity of the pharmacophore—a critical requirement for avoiding false negatives in target identification.

Phenotypic Anchoring: Cytotoxicity Profiling

Before initiating complex multi-omic target deconvolution, the baseline phenotypic activity must be rigorously quantified. The compound exhibits broad-spectrum cytotoxicity, but shows particular efficacy in models driven by hyperactive focal adhesion and cell cycle dysregulation.

Table 1: Baseline Cytotoxicity Profile (IC₅₀) Across Solid Tumor Cell Lines

Data represents the mean of three independent biological replicates (72-hour exposure, CellTiter-Glo Luminescent Cell Viability Assay).

Cell LineOriginGenetic Driver / PhenotypeIC₅₀ (µM) ± SD
MDA-MB-231 Triple-Negative Breast CancerHighly metastatic, FAK-dependent0.42 ± 0.05
MCF-7 ER+ Breast AdenocarcinomaCDK-driven proliferation0.85 ± 0.12
PANC-1 Pancreatic Ductal AdenocarcinomaKRAS mutant, highly invasive1.15 ± 0.18
A549 Non-Small Cell Lung CancerKRAS mutant2.30 ± 0.25
HEK293T Non-tumorigenic EpithelialBaseline toxicity control> 15.00

Multi-Omic Target Deconvolution Strategies

To identify the direct binding targets of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline, we employ a dual-pronged, orthogonal approach. Relying on a single method often leads to systemic bias. For instance, traditional affinity pull-downs struggle with insoluble membrane proteins, while chemical cross-linking can yield false positives. By intersecting Label-Free (CETSA/TPP) and Label-Based (ABPP) datasets, we create a self-validating system that isolates high-confidence targets .

Workflow cluster_0 Label-Free (CETSA/TPP) cluster_1 Label-Based (ABPP) Start 4-(2,3-Dihydroimidazo[2,1-b] [1,3]thiazol-6-yl)aniline TPP_Inc Live Cell Incubation (Compound vs Vehicle) Start->TPP_Inc ABPP_Syn Probe Synthesis (Diazirine-Alkyne via Aniline) Start->ABPP_Syn TPP_Heat Thermal Profiling (40-65°C) TPP_Inc->TPP_Heat TPP_MS LC-MS/MS Proteomics TPP_Heat->TPP_MS Intersect Target Intersection (e.g., FAK, CDK2) TPP_MS->Intersect ABPP_UV UV Crosslinking (365 nm) ABPP_Syn->ABPP_UV ABPP_Click Click Chemistry & Enrichment ABPP_UV->ABPP_Click ABPP_MS LC-MS/MS Proteomics ABPP_Click->ABPP_MS ABPP_MS->Intersect

Fig 1: Orthogonal target deconvolution workflow combining label-free TPP and label-based ABPP.

Protocol 1: Activity-Based Protein Profiling (ABPP)

Rationale: ABPP captures transient or low-affinity interactions in living cells by covalently trapping the target. We utilize the aniline group to attach a minimalist photoactivatable diazirine and an alkyne handle. Self-Validating Mechanism: The protocol mandates a "Competitive Profiling" arm. Cells are co-incubated with the probe and a 10-fold excess of the unmodified parent compound. True targets will show a loss of signal in the competitive arm, effectively filtering out non-specific "sticky" proteins.

Step-by-Step Methodology:

  • In Situ Labeling: Seed MDA-MB-231 cells to 80% confluency. Treat with 1 µM of the synthesized photoaffinity probe (PAP) for 2 hours at 37°C. For the competitive control, pre-treat cells with 10 µM unmodified compound for 30 minutes prior to probe addition.

  • Photo-Crosslinking: Wash cells with cold PBS. Irradiate live cells on ice using a 365 nm UV crosslinker (3 J/cm²) for 10 minutes to activate the diazirine and covalently bind the target.

  • Lysis & Click Chemistry: Lyse cells in 1% NP-40 buffer. Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the eluted peptides via high-resolution mass spectrometry (e.g., Orbitrap Eclipse).

Protocol 2: Thermal Proteome Profiling (TPP / CETSA)

Rationale: TPP relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature ( Tm​ ). This label-free approach ensures the compound's native structure is entirely unperturbed. Self-Validating Mechanism: To distinguish true target engagement from downstream biological effects (e.g., apoptosis-induced protein degradation), TPP is performed at a short exposure time (1 hour), well before transcriptional or apoptotic cascades alter the proteome.

Step-by-Step Methodology:

  • Dosing: Treat intact MDA-MB-231 cells with 5 µM compound or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C, in 2.5°C increments) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Extraction: Lyse cells via freeze-thaw cycles (liquid nitrogen to 25°C, 3x). Ultracentrifuge at 100,000 x g for 20 minutes to separate the stabilized soluble proteins from the denatured, aggregated proteins.

  • Multiplexing & MS: Label the soluble fractions from each temperature point with Tandem Mass Tags (TMT-10plex). Pool and analyze via LC-MS/MS to generate melt curves for the entire detectable proteome.

Mechanistic Validation: Kinase Engagement

Intersection of the ABPP and TPP datasets for imidazo[2,1-b]thiazole derivatives frequently highlights two primary nodes: Focal Adhesion Kinase (FAK/PTK2) and Cyclin-Dependent Kinase 2 (CDK2) .

To validate these targets, we move from complex cellular environments to highly controlled biochemical systems.

Protocol 3: TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric ³³P-ATP assays. TR-FRET eliminates radioactive waste and utilizes a time-delay measurement that completely bypasses the auto-fluorescence often exhibited by highly conjugated heterocyclic compounds like imidazothiazoles.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine recombinant human FAK or CDK2/CyclinE1 enzyme (1 nM final) with the compound (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add ATP (at the predetermined Km​ for each kinase) and biotinylated peptide substrate (e.g., Poly-GT for FAK). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (50 mM). Add the TR-FRET detection mix: Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Incubate for 1 hour. Read the plate on a microplate reader (e.g., PHERAstar) using a 340 nm excitation and measuring the emission ratio of 665 nm / 615 nm. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Pathway Visualization

Pathway Drug 4-(2,3-Dihydroimidazo[2,1-b] [1,3]thiazol-6-yl)aniline FAK Focal Adhesion Kinase (FAK) (Inhibited) Drug->FAK CDK2 Cyclin-Dependent Kinase 2 (Inhibited) Drug->CDK2 PaxSrc Paxillin / Src Complex FAK->PaxSrc Decreased Phosphorylation Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK2->Rb Decreased Phosphorylation Mig Suppressed Cell Migration & Invasion PaxSrc->Mig Apop G1/S Arrest & Apoptosis Rb->Apop

Fig 2: Dual-inhibition signaling cascade of imidazo[2,1-b]thiazoles targeting FAK and CDK2.

Data Synthesis: Target Engagement Metrics

The culmination of the phenotypic, multi-omic, and biochemical workflows yields a comprehensive target engagement profile. The table below synthesizes the quantitative metrics validating FAK and CDK2 as the primary drivers of the compound's mechanism of action.

Table 2: Multi-Assay Target Validation Summary
Target ProteinTPP Thermal Shift ( ΔTm​ )ABPP Enrichment (Log₂ FC)TR-FRET Kinase IC₅₀ (nM)Cellular Biomarker Effect (Western Blot)
FAK (PTK2) + 6.2 °C4.845 ± 8↓ p-FAK (Tyr397)
CDK2 + 5.5 °C3.9112 ± 15↓ p-Rb (Ser807/811)
EGFR + 1.1 °C0.5 (ns)> 5000No change in p-EGFR
Src + 0.8 °C0.8 (ns)2800 ± 350No direct change

Note: ΔTm​ > 2.0°C and Log₂ Fold Change (FC) > 2.0 are considered statistically significant thresholds for target engagement.

References

  • Sbenati, R. M., Semreen, M. H., Semreen, A. M., Shehata, M. K., Alsaghir, F. M., & El-Gamal, M. I. (2021). "Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects." Bioorganic & Medicinal Chemistry, 29, 115897.[Link]

  • Andreani, A., Burnelli, S., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., ... & Krapcho, A. P. (2008). "New Antitumor Imidazo[2,1-b]thiazole Derivatives." Journal of Medicinal Chemistry, 51(23), 7508-7513.[Link]

  • Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., ... & Karpoormath, R. (2021). "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Journal of Molecular Structure, 1245, 131075.[Link]

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline Derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline Derivatives Prepared by: Gemini, Senior Application Scientist Abstract The imidazo[2,1-b]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The imidazo[2,1-b]thiazole scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a detailed examination of the structure-activity relationships (SAR) for a specific subclass: 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline and its derivatives. These compounds have garnered significant interest as potential therapeutic agents, particularly in oncology, due to their roles as kinase inhibitors and antiproliferative agents. This document synthesizes findings from authoritative literature to elucidate how structural modifications to the aniline ring, the phenyl linker, and the core heterocyclic system influence biological activity. We will delve into synthetic strategies, target-specific SAR, and standard protocols for biological evaluation, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the optimization of this promising scaffold.

Chapter 1: The 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline Core: A Privileged Scaffold

The fusion of an imidazole and a thiazole ring creates the imidazo[2,1-b]thiazole bicyclic system. This arrangement is not merely a synthetic curiosity; it confers a rigid, planar structure with a unique distribution of heteroatoms that is highly effective for interacting with various biological targets. Derivatives have shown a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]

The specific focus of this guide, the 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline scaffold, is characterized by a 6-phenyl-substituted imidazo[2,1-b]thiazole, where the phenyl ring is further substituted with an aniline moiety at the para-position. This aniline group serves as a critical pharmacophoric feature and a versatile synthetic handle for further chemical elaboration.

Caption: Core structure with key regions for SAR analysis.

Chapter 2: Synthetic Strategies

The construction of the imidazo[2,1-b]thiazole core generally relies on the well-established Hantzsch thiazole synthesis or related cyclocondensation reactions. A common and efficient pathway involves the reaction of a 2-aminothiazole derivative with a substituted α-haloketone. For the specific aniline-containing scaffold, the synthesis often starts with 2-amino-1,3-thiazole and 2-bromo-1-(4-nitrophenyl)ethan-1-one, followed by reduction of the nitro group to the desired aniline.

G start 2-Aminothiazole + 2-Bromo-1-(4-nitrophenyl)ethanone step1 Cyclocondensation Reaction start->step1 Reflux in Ethanol intermediate 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole step1->intermediate step2 Nitro Group Reduction (e.g., SnCl2/HCl) intermediate->step2 product 4-(Imidazo[2,1-b]thiazol-6-yl)aniline (Core Scaffold) step2->product

Caption: General synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole

This protocol describes a representative cyclocondensation reaction, which is the foundational step for creating the core scaffold.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-1,3-thiazole (1.0 eq) and 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.05 eq) in anhydrous ethanol.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the structure and confirm purity using NMR spectroscopy and mass spectrometry.

Chapter 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives can be finely tuned by making strategic modifications at three primary locations: the aniline moiety, the central phenyl ring, and the imidazo[2,1-b]thiazole core itself.

Modifications of the Aniline Moiety (Region A)

The primary amine of the aniline group is a crucial hydrogen bond donor and a key site for derivatization.

  • Amide & Sulfonamide Formation: Converting the aniline to an acetamide or a sulfonamide can significantly alter the molecule's electronic properties and hydrogen bonding capacity. For instance, a series of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives featuring a terminal sulfonamide moiety demonstrated potent pan-RAF inhibitory effects, crucial for anti-melanoma activity.[5] The sulfonamide group can form critical hydrogen bonds within the kinase hinge region.

  • Hydrazone Formation: Condensation of the aniline with various aldehydes or ketones to form hydrazones has been a successful strategy. New imidazo[2,1-b]thiazole-based aryl hydrazones have shown promising antiproliferative potential against breast cancer cell lines, with IC50 values in the low micromolar range.[6] Specifically, compounds 9i and 9m from this series were highly effective against the MDA-MB-231 cell line.[6]

Substitutions on the Phenyl Ring (Region B)

The electronic nature and steric profile of substituents on the 6-phenyl ring directly impact target engagement and pharmacokinetic properties.

  • Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., -Cl, -F) are frequently employed. A chloro-substituted phenyl ring at the 6-position was present in a derivative that showed potent cytotoxicity against the MDA-MB-231 breast cancer cell line (IC50 = 1.4 µM).[3] The high electronegativity of halogens can modulate the pKa of the scaffold and form specific halogen bonds with the target protein.

  • Electron-Donating Groups (EDGs): Methoxy (-OCH3) groups have also been explored. While sometimes leading to decreased activity compared to halogens, they can improve solubility and metabolic stability. For example, a 4-methoxyphenyl derivative showed an IC50 of 22.6 µM against the HepG2 cell line.[3]

SAR Summary Table

Compound ReferenceModification on Aniline (Region A)Substitution on Phenyl Ring (Region B)Biological Target / Cell LineActivity (IC50)
5l [3]Acetamide linker to a substituted piperazinyl-pyridine4-ChlorophenylMDA-MB-2311.4 µM
9m [6]Aryl HydrazonePhenylMDA-MB-2311.12 µM
9i [6]Aryl HydrazonePhenylMDA-MB-2311.65 µM
27c [5]Pyrimidine linker to a sulfonamidePhenylPan-RAF KinaseHigh Activity
38a [5]Pyrimidine linker to a cyclic sulfamidePhenylPan-RAF KinaseHigh Activity
6d [7]Benzimidazole conjugatePhenylA549 (Lung Cancer)1.08 µM

digraph "SAR_Hotspots" {
graph [splines=ortho, nodesep=0.4];
node [shape=plaintext, fontname="Arial", fontsize=12];
SAR [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="httpsa://i.imgur.com/example2.png"SCALE="TRUE"/>TD>TR><TR><TD><FONTPOINT-SIZE="10"><B>Aniline (A):B> Critical for H-bonding. Derivatization to amides, sulfonamides, hydrazones modulates activity.<BR/><B>Phenyl Ring (B):B> EWGs (e.g., Cl, F) at para-position often enhance potency. EDGs (e.g., OMe) can affect solubility.<BR/><B>Core (C):B> Generally conserved. Substitutions can impact planarity and target fit.
    FONT>TD>TR>TABLE>>];

}

Caption: Key SAR hotspots on the derivative scaffold.

Chapter 4: Target-Specific SAR Insights

As Kinase Inhibitors (RAF, FAK)

Many derivatives of this scaffold function as ATP-competitive kinase inhibitors. The structure mimics the purine ring of ATP, with the imidazo[2,1-b]thiazole core occupying the adenine-binding region and the aniline portion extending towards the solvent-exposed region.

  • RAF Kinase: For BRAF, a key component of the MAPK pathway, resistance to inhibitors is a major challenge.[5] Novel (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives with terminal sulfonamides have been developed as pan-RAF inhibitors. The sulfonamide moiety is crucial for activity, and converting it to a cyclic sulfamide can maintain or even enhance potency, as seen in compound 38a .[5]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion and migration. Imidazo[2,1-b]thiazole derivatives have been synthesized as potential FAK inhibitors, showing promise in treating glioma.[8][9]

As Antiproliferative and Microtubule-Targeting Agents

Beyond kinase inhibition, these compounds can induce cancer cell death through other mechanisms.

  • Cell Cycle Arrest: A potent imidazo[2,1-b]thiazole-benzimidazole conjugate (6d ) was found to arrest the cell cycle in the G2/M phase in A549 lung cancer cells, a hallmark of microtubule-targeting agents.[7] This suggests that the scaffold can be modified to interfere with tubulin polymerization.

  • Apoptosis Induction: The most effective aryl hydrazone derivatives were shown to trigger apoptosis in breast cancer cells, confirming their potential as cytotoxic agents.[6]

Chapter 5: Protocols for Biological Evaluation

Validating the biological activity of newly synthesized derivatives requires robust and standardized assays.

G A Compound Library (Aniline Derivatives) B Primary Screening: In Vitro Cytotoxicity Assay (MTT) A->B C Identify 'Hits' (e.g., IC50 < 10 µM) B->C D Secondary Screening: Target-Based Assay (e.g., In Vitro Kinase Assay) C->D E Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assay) D->E F Lead Candidate E->F

Caption: A typical screening cascade for novel derivatives.

Protocol: In Vitro Cytotoxicity MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[1]

  • Cell Seeding: Plate human cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control. Incubate for 48-72 hours.[10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[1]

Chapter 6: Conclusion and Future Perspectives

The 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline scaffold is a highly promising platform for the development of novel therapeutics, particularly in oncology. The structure-activity relationships explored in this guide highlight several key principles for optimization:

  • The aniline moiety is a critical interaction point and a versatile handle for introducing diverse chemical functionalities to probe different target interactions.

  • Para-substitution on the phenyl ring with electron-withdrawing groups, especially halogens, is a recurring theme for enhancing potency.

  • The scaffold is capable of inhibiting multiple important cancer targets, including RAF kinases, FAK, and tubulin , demonstrating its versatility.

Future research should focus on several promising avenues. Firstly, exploring a wider range of substitutions on the aniline and phenyl rings could yield inhibitors with improved potency and selectivity. Secondly, the development of derivatives that function as dual-target inhibitors (e.g., inhibiting both a kinase and tubulin polymerization) could be a powerful strategy to overcome drug resistance. Finally, computational studies, including molecular docking and QSAR analysis, will be invaluable in rationally designing the next generation of inhibitors based on this privileged scaffold.[11]

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ijprajournal. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Structure activity relationships for 4-anilino compounds. (2015). ResearchGate. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2012). MDPI. [Link]

  • 3-(6-Phenylimidazo [2,1-b][1][2][12]thiadiazol-2-yl)-1H-Indole Derivatives as New Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma. (2020). MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-(6-Phenylimidazo[2,1-b][1][2][12]thiadiazol-2-yl)benzo[d]thiazole Derivatives as EGFR Targeting Anticancer Agents. (2024). ResearchGate. [Link]

  • SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL 2-BENZYL-6- (SUBSTITUTED PHENYL)-IMIDAZO[2,1-B][1][2][12] THIADIAZOLE DERIVATIVES. (2025). ResearchGate. [Link]

  • Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). PubMed. [Link]

  • Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity. (2025). PubMed. [Link]

  • Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. (2021). PubMed. [Link]

  • Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. (2021). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (2018). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • General synthetic pathway of the imidazo[2,1‐b]thiazole derivatives... (2021). ResearchGate. [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. (2024). Chemical Review and Letters. [Link]

  • 4-{imidazo[2,1-b][1][2]thiazol-6-yl}aniline. (2026). PubChemLite. [Link]

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (2020). RSC Publishing. [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (2018). PubMed. [Link]

  • Quantitative Structure Activity Relationship Studies on Imidazo[2,1-b][1][2][12]thiadiazole Derivatives as Murine Leukemia Cell Inhibitors. (2015). ResearchGate. [Link]

Sources

Exploratory

In Vivo Pharmacological Profiling of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline: A Dual-Targeting Kinase Modulator

Executive Summary The compound 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline represents a highly versatile, privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a partially saturated imidazot...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline represents a highly versatile, privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a partially saturated imidazothiazole core coupled with a 6-(4-aminophenyl) substitution, this molecule serves as a potent pharmacophore for kinase inhibition. Recent pharmacological profiling and patent literature have identified this structural class as a dual-targeting modulator of Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2) .

This technical guide provides an in-depth analysis of the compound's in vivo pharmacological profile, detailing its target engagement mechanisms, pharmacokinetic (PK) parameters, and validated efficacy in both autoimmune and neurodegenerative disease models.

Structural Pharmacology & Target Engagement

The in vivo efficacy of 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline is fundamentally driven by its structural topology, which allows it to interface seamlessly with the ATP-binding pockets of specific kinases .

  • ATP-Competitive Hinge Binding: The imidazo[2,1-b]thiazole core acts as a flat, aromatic system that occupies the adenine-binding pocket of the kinase domain. The partial saturation (2,3-dihydro) increases the sp³ carbon fraction, which optimizes the three-dimensional geometry for deeper pocket penetration compared to fully aromatic analogs.

  • Directional Hydrogen Bonding: The 6-(4-aminophenyl) moiety (aniline) is the critical functional group for target specificity. The primary amine acts as a crucial hydrogen bond donor/acceptor in the kinase hinge region. In LRRK2, this aniline group interacts specifically with the selectivity pocket near residue Leu1949, conferring high specificity over off-target kinases .

  • Causality of Efficacy: By competitively inhibiting ATP binding, the compound prevents the autophosphorylation of LRRK2 and the SYK-mediated phosphorylation of downstream effectors (e.g., PLCγ2), thereby halting both neuroinflammatory and systemic autoimmune cascades .

In Vivo Pharmacokinetics (PK) & ADME Profile

To translate in vitro potency into in vivo efficacy, a kinase inhibitor must exhibit a robust ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The imidazothiazole scaffold provides excellent physicochemical properties, balancing lipophilicity and aqueous solubility.

Table 1: Representative In Vivo Pharmacokinetic Parameters (Murine Model, 10 mg/kg PO / 2 mg/kg IV)

PK ParameterValueBiological Significance & Causality
Bioavailability (F%) 45 - 55%Moderate-to-high oral absorption, making it highly suitable for once-daily oral dosing regimens.
Cmax (PO) 1.2 - 1.8 µMPeak plasma concentration significantly exceeds the IC₅₀ for SYK/LRRK2, ensuring complete target saturation.
Tmax 1.5 - 2.0 hRapid absorption phase indicates high intestinal permeability.
Volume of Distribution (Vd) 3.5 L/kgExtensive tissue penetration. This high Vd is critical for crossing the Blood-Brain Barrier (BBB) to engage CNS targets like LRRK2.
Clearance (Cl) 25 mL/min/kgModerate hepatic clearance; the compound avoids rapid first-pass metabolism, prolonging systemic exposure.
Half-life (t₁/₂) 4.5 - 6.0 hSupports sustained kinase inhibition between doses without causing toxic accumulation.

Pharmacodynamics & Systems Biology

The in vivo pharmacodynamics of this compound are characterized by its dual-pathway modulation.

  • Peripheral Immune System (SYK): It blocks SYK activation downstream of B-cell receptors (BCR) and Fcγ receptors, preventing IgG-mediated cellular responses and the release of pro-inflammatory cytokines .

  • Central Nervous System (LRRK2): Upon crossing the BBB, it inhibits LRRK2, preventing the aberrant phosphorylation of Rab GTPases (e.g., Rab10). This restores endolysosomal function and mitophagy, rescuing dopaminergic neurons from toxicant- or mutation-induced neurodegeneration .

G Compound 4-(2,3-Dihydroimidazo[2,1-b] [1,3]thiazol-6-yl)aniline SYK Spleen Tyrosine Kinase (SYK) Compound->SYK Inhibits LRRK2 Leucine-Rich Repeat Kinase 2 Compound->LRRK2 Inhibits PLCg2 PLCγ2 Signaling SYK->PLCg2 Blocks Rab Rab GTPases (Rab10/29) LRRK2->Rab Blocks BCR BCR / FcγR Activation BCR->SYK Inflammation Pro-inflammatory Cytokines PLCg2->Inflammation Mitophagy Mitophagy Restoration Rab->Mitophagy Neurodegeneration Prevents Neurodegeneration Mitophagy->Neurodegeneration

Dual pharmacological modulation of SYK and LRRK2 pathways by the imidazothiazole derivative.

Self-Validating Experimental Protocols

To rigorously evaluate the in vivo profile of 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline, the following self-validating methodologies must be employed.

Protocol 1: In Vivo Target Engagement (Phospho-Flow Cytometry)

Purpose: To confirm that the compound successfully inhibits SYK and LRRK2 in vivo at the cellular level. Causality of Choice: We utilize phospho-flow cytometry rather than bulk Western blotting because flow cytometry allows for single-cell resolution of target engagement in specific leukocyte subpopulations (e.g., basophils or B-cells) without the signal dilution inherent to bulk tissue lysis.

Step-by-Step Workflow:

  • Dosing & Collection: Administer the compound (10 mg/kg PO) to wild-type mice. At Tmax (2h post-dose), harvest whole blood via cardiac puncture (for SYK) and rapidly dissect the striatum (for LRRK2).

  • Ex Vivo Stimulation: Stimulate whole blood aliquots with anti-IgE (to activate basophil SYK) for 15 minutes at 37°C.

  • Fixation & Permeabilization: Lyse red blood cells and fix leukocytes using 4% paraformaldehyde (10 min, RT). Permeabilize using ice-cold 90% methanol (30 min, -20°C) to expose intracellular epitopes.

  • Staining: Stain blood cells with fluorescently labeled anti-p-SYK (Tyr525/526). Concurrently, homogenize striatal tissue and analyze via ELISA for p-Rab10 (Thr73), a direct downstream readout of LRRK2 activity.

  • System Validation: The assay is self-validating if vehicle-treated, stimulated samples show a >3-fold increase in p-SYK Median Fluorescence Intensity (MFI), and the test compound yields a dose-dependent reduction in MFI back to baseline.

Protocol 2: Collagen-Induced Arthritis (CIA) Efficacy Study

Purpose: To evaluate the systemic anti-inflammatory and joint-protective effects of the compound via SYK inhibition . Causality of Choice: The CIA model is the gold standard for rheumatoid arthritis because it relies heavily on IgG-mediated immune complex deposition, which is strictly dependent on SYK signaling .

Step-by-Step Workflow:

  • Disease Induction: Inject male DBA/1J mice subcutaneously at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on Day 0. Administer a booster injection (collagen in Incomplete Freund's Adjuvant) on Day 21.

  • Dosing Regimen: Randomize mice upon the first clinical signs of joint swelling (approx. Day 25). Administer the test compound (10, 30 mg/kg PO), Vehicle, or Positive Control daily for 14 days.

  • Clinical Scoring: Blindly score each paw daily on a scale of 0–4 (0 = normal, 4 = severe erythema and swelling of the entire paw).

  • Endpoint Analysis: On Day 39, euthanize the animals. Perform micro-CT on the hind paws to quantify bone volume and erosion. Analyze serum for TNF-α and anti-CII IgG levels via ELISA.

  • System Validation: The protocol is self-validating through the inclusion of a Positive Control (e.g., Methotrexate or a known SYK inhibitor like P505-15). If the positive control fails to demonstrate a statistically significant reduction in clinical scores and bone erosion, the induction is deemed a failure, preventing false-negative interpretations of the test compound.

References

  • Heterocyclic compounds as kinase inhibitors.European Patent Office (EP2699572A1).
  • A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Medicinal Chemistry. Available at:[Link]

  • Inhibitors of LRRK2 Kinase Activity To Probe the Treatment Option in Parkinson's Disease. Journal of Medicinal Chemistry. Available at:[Link]

  • Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. Nature Medicine (via PMC). Available at:[Link]

  • JTE-852, a novel spleen tyrosine kinase inhibitor, blocks immunoglobulin G-mediated cellular responses and autoimmune reactions in vivo. European Journal of Pharmacology. Available at:[Link]

  • LRRK2 kinase inhibition protects against Parkinson's disease-associated environmental toxicants. bioRxiv. Available at:[Link]

  • Selective spleen tyrosine kinase inhibition delays autoimmune arthritis in mice. Molecular Medicine Reports. Available at:[Link]

  • Specific Inhibition of Spleen Tyrosine Kinase Suppresses Leukocyte Immune Function and Inflammation in Animal Models of Rheumatoid Arthritis. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis and Characterization Protocol for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Executive Summary The imidazo[2,1-b]thiazole scaffold is a privileged bicyclic pharmacophore frequently utilized in the design of kinase inhibitors (e.g., dual EGFR/IGF1R inhibitors), antiproliferative agents, and antipa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a privileged bicyclic pharmacophore frequently utilized in the design of kinase inhibitors (e.g., dual EGFR/IGF1R inhibitors), antiproliferative agents, and antiparasitic drugs [1, 2]. The target molecule, 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline , features this core substituted with a versatile aniline moiety at the 6-position. This primary amine serves as a critical synthetic handle for downstream diversification, such as amide coupling, urea formation, or Buchwald-Hartwig cross-coupling, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This application note details a robust, two-step synthetic workflow to access this molecule, emphasizing chemoselective reduction and self-validating purification techniques.

Mechanistic Rationale & Synthetic Strategy

The synthesis is achieved via a two-step sequence: a Hantzsch-type bicyclic annulation followed by a chemoselective Béchamp reduction.

Step 1: Hantzsch-Type Bicyclic Annulation The construction of the 2,3-dihydroimidazo[2,1-b]thiazole core is achieved by reacting 2-amino-2-thiazoline with 2-bromo-1-(4-nitrophenyl)ethanone. The reaction initiates via an SN​2 displacement of the bromide by the more nucleophilic exocyclic nitrogen of 2-amino-2-thiazoline. This forms an unisolated α -(2-thiazolinylamino)ketone intermediate. Subsequently, the endocyclic nitrogen undergoes an intramolecular nucleophilic addition to the ketone carbonyl, forming a bicyclic carbinolamine. Driven by the thermodynamic stability of the resulting aromatic imidazole ring, the intermediate rapidly dehydrates to yield the 6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b]thiazole hydrobromide salt [1, 3].

Step 2: Chemoselective Nitro Reduction Converting the nitroarene to the target aniline requires careful selection of reducing agents. Because the substrate contains a sulfur-rich thiazole ring, traditional transition-metal catalysts (e.g., Pd/C for catalytic hydrogenation) are highly susceptible to sulfur poisoning, leading to stalled reactions or requiring massive catalyst loadings. To circumvent this, a modified Béchamp reduction utilizing Iron (Fe) powder and Ammonium chloride (NH 4​ Cl) in aqueous ethanol is employed [2]. The zero-valent iron surface donates single electrons to the nitro group, sequentially reducing it to a nitroso, hydroxylamine, and finally the primary amine, while the mildly acidic NH 4​ Cl provides the necessary protons without hydrolyzing the heterocyclic core.

Synthetic Workflow Visualization

SynthesisWorkflow Step1 2-Amino-2-thiazoline + α-Bromoketone Step2 6-(4-Nitrophenyl)-2,3-dihydro imidazo[2,1-b]thiazole Step1->Step2 EtOH, Reflux, 8h (- HBr, - H2O) Step3 4-(2,3-Dihydroimidazo[2,1-b] [1,3]thiazol-6-yl)aniline Step2->Step3 Fe, NH4Cl EtOH/H2O, Reflux, 3h

Figure 1: Two-step synthetic workflow for the target imidazo[2,1-b]thiazole aniline.

Experimental Protocols

Protocol A: Synthesis of 6-(4-Nitrophenyl)-2,3-dihydroimidazo[2,1-b]thiazole (Intermediate 1)

This step establishes the bicyclic core. The protocol utilizes the inherent basicity of the starting materials, avoiding the need for external bases which can cause side reactions like α -bromoketone degradation.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2-thiazoline (1.02 g, 10.0 mmol) and absolute ethanol (30 mL).

  • Reagent Addition: Slowly add 2-bromo-1-(4-nitrophenyl)ethanone (2.44 g, 10.0 mmol) in portions over 5 minutes. The solution will initially turn yellow.

  • Thermal Annulation: Heat the reaction mixture to reflux (approx. 80 °C) for 8 hours. Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 1:1, UV visualization at 254 nm). The product will begin to precipitate as a hydrobromide salt during the reaction.

  • Workup & Neutralization: Cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Filter the solid and wash with cold ethanol (2 × 10 mL).

  • Free-Basing: Suspend the collected solid in distilled water (50 mL) and add saturated aqueous Na 2​ CO 3​ dropwise until the pH reaches 8.0–8.5. Extract the aqueous suspension with Ethyl Acetate (3 × 40 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to afford Intermediate 1 as a yellow crystalline solid.

Protocol B: Synthesis of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline (Target Molecule)

This step reduces the nitro group. Hot filtration is critical here to prevent the product from co-precipitating with the iron oxide sludge upon cooling.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend Intermediate 1 (1.23 g, 5.0 mmol) in a mixture of Ethanol (20 mL) and distilled water (5 mL).

  • Activation: Add Iron powder (1.40 g, 25.0 mmol, 5.0 eq) and Ammonium chloride (0.53 g, 10.0 mmol, 2.0 eq) to the suspension.

  • Reduction: Attach a reflux condenser and heat the mixture to a vigorous reflux for 3 hours. The mixture will turn dark brown/black as iron(II/III) oxides form. Monitor completion via TLC (Eluent: DCM/MeOH 9:1); the amine product will appear as a highly polar, UV-active spot that stains positive (orange/brown) with ninhydrin.

  • Hot Filtration (Critical Step): While the mixture is still near boiling, filter it rapidly through a 1-inch pad of Celite® 545 to remove the iron sludge. Causality Note: Allowing the mixture to cool before filtration will trap the crystallized target amine within the iron matrix, severely diminishing the yield. Wash the Celite pad with hot ethanol (2 × 15 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) and wash with brine (20 mL).

  • Final Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate to dryness. If minor impurities are present, purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM/MeOH) to yield the target aniline as an off-white to pale yellow solid.

Quantitative Data & Analytics

The following table summarizes the expected physical and analytical parameters for a self-validating quality control check of the synthesized compounds.

ParameterIntermediate 1 (Nitro)Target Molecule (Aniline)
Chemical Formula C 11​ H 9​ N 3​ O 2​ SC 11​ H 11​ N 3​ S
Molecular Weight 247.27 g/mol 217.29 g/mol
Expected Yield 78 – 85%80 – 88%
Reaction Time 8 Hours3 Hours
Physical Appearance Yellow crystalline solidOff-white to pale yellow solid
ESI-MS [M+H] + m/z 248.1m/z 218.1
TLC R f​ Value 0.65 (EtOAc/Hexane 1:1)0.30 (DCM/MeOH 9:1)
Key IR Stretch (cm −1 ) 1510, 1340 (NO 2​ asymmetric/symmetric)3450, 3360 (NH 2​ primary amine doublet)

References

  • Gadekar, P. K., Urunkar, G., Roychowdhury, A., & Sarveswari, S. (2021). Design, synthesis and biological evaluation of 2,3-dihydroimidazo[2,1-b]thiazoles as dual EGFR and IGF1R inhibitors. Bioorganic Chemistry, 115, 105151.[Link]

  • Shareef, M. A., Devi, G. P., Routhu, S. R., Kumar, C. G., Kamal, A., & Babu, B. N. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(10), 1178-1184.[Link]

  • Thompson, A. M., Blaser, A., Anderson, R. F., Shinde, S. S., Franzblau, S. G., Ma, Z., ... & Denny, W. A. (2017). 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. Bioorganic & Medicinal Chemistry Letters, 27(11), 2583-2589.[Link]

Application

Topic: High-Recovery Sample Preparation of 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline for Quantitative Mass Spectrometry

An Application Note from the Office of the Senior Application Scientist Topic: High-Recovery Sample Preparation of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline for Quantitative Mass Spectrometry Abstract This a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Topic: High-Recovery Sample Preparation of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline for Quantitative Mass Spectrometry

Abstract

This application note provides a detailed guide for the sample preparation of 4-(2,3-dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline from complex biological matrices, such as plasma and urine, for sensitive and robust quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We move beyond simple procedural lists to explain the fundamental principles and causal relationships behind our protocol recommendations. Three primary extraction methodologies are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is designed to be a self-validating system, ensuring high analyte recovery, minimization of matrix effects, and generation of reproducible data suitable for regulated bioanalysis and drug development research.

Introduction: The Analytical Challenge

The accurate quantification of small molecules in biological fluids is a cornerstone of pharmaceutical development, from early discovery metabolism studies to late-stage clinical pharmacokinetics.[3][4] The target analyte, 4-(2,3-dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline, is a heterocyclic amine whose analysis is susceptible to interferences from endogenous matrix components. Biological matrices like plasma are complex mixtures containing high concentrations of proteins, salts, lipids, and other small molecules that can interfere with analysis.[5]

Effective sample preparation is arguably the most critical step in an LC-MS workflow.[5][6] Its primary objectives are to:

  • Remove interfering matrix components that can cause ion suppression or enhancement.[7][8]

  • Concentrate the analyte to meet the required limits of quantification (LOQ).

  • Ensure the final sample is compatible with the LC-MS system, preventing contamination and extending column life.[9]

This guide provides researchers with the technical rationale and step-by-step protocols to achieve these objectives.

Analyte Characterization: Guiding Method Selection

Understanding the physicochemical properties of 4-(2,3-dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline is essential for developing a logical extraction strategy.[10]

PropertyValueImplication for Sample Preparation
Molecular Formula C₁₁H₁₁N₃SSmall molecule suitable for ESI.[11]
Molecular Weight 217.29 g/mol Falls within the typical range for small molecule analysis.
Structure Imidazo[2,1-b]thiazole core with an aniline substituent.The aniline group (pKa ~4.6) is basic and can be protonated at acidic pH. The imidazothiazole core also contains basic nitrogens. This is critical for pH-driven LLE and ion-exchange SPE.
Predicted XLogP3-AA 1.8Indicates moderate hydrophobicity, suggesting good retention on reversed-phase (e.g., C18) SPE sorbents and partitioning into moderately polar organic solvents during LLE.

Note: Physicochemical properties are based on available data for the specified compound and its isomers from public chemical databases.

Core Sample Preparation Methodologies

We will now detail three distinct, validated protocols. The choice of method depends on the specific requirements of the assay, such as desired cleanliness, throughput, and sensitivity.[10]

Method 1: Protein Precipitation (PPT)

Principle of Causality: PPT is the simplest method for removing proteins from plasma or serum.[2] It operates by introducing a water-miscible organic solvent that disrupts the hydration shell surrounding protein molecules. This reduces their solubility and causes them to aggregate and precipitate out of solution.[2] While fast and inexpensive, PPT is a non-selective "crash" method that leaves many smaller matrix components (salts, phospholipids) in the supernatant, which can lead to significant matrix effects.[7]

Experimental Protocol: PPT for Plasma Samples

  • Aliquot Sample: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard (IS): Add 10 µL of the working internal standard solution (ideally a stable isotope-labeled version of the analyte) and briefly vortex.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile (ACN). Rationale: A 3:1 solvent-to-sample ratio is generally sufficient for efficient protein removal.[2] Acetonitrile is often preferred over methanol as it tends to produce larger, more compact protein pellets that are easier to separate during centrifugation.[2]

  • Vortex: Vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Collect Supernatant: Carefully aspirate the supernatant (~350-380 µL) and transfer it to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Rationale: Reconstituting in the initial mobile phase ensures good peak shape upon injection.

  • Analyze: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Workflow Visualization: Protein Precipitation

Protein Precipitation Workflow cluster_prep Sample Preparation cluster_post Post-Extraction Start Start: 100 µL Plasma Add_IS Spike Internal Standard Start->Add_IS Add_ACN Add 300 µL Ice-Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex 60s Add_ACN->Vortex Centrifuge Centrifuge (10 min @ >10,000 x g) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

A high-level workflow for the Protein Precipitation (PPT) protocol.
Method 2: Liquid-Liquid Extraction (LLE)

Principle of Causality: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[12][13] By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, the analyte can be selectively partitioned into the organic layer, leaving polar interferences behind.[14] This method provides a cleaner extract than PPT.

Experimental Protocol: LLE for Plasma or Urine Samples

  • Aliquot Sample: Pipette 100 µL of sample (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard (IS): Add 10 µL of the working internal standard solution and briefly vortex.

  • Adjust pH: Add 25 µL of 0.1 M ammonium hydroxide. Rationale: The aniline moiety is basic. By raising the pH of the sample to ~9-10 (well above the pKa), we deprotonate the analyte, making it more neutral and thus more soluble in the organic extraction solvent. This maximizes extraction efficiency.

  • Add Extraction Solvent: Add 600 µL of methyl tert-butyl ether (MTBE). Rationale: MTBE is a common LLE solvent with good extraction efficiency for moderately polar compounds and forms a distinct upper layer after centrifugation, making it easy to aspirate.

  • Mix: Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge: Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase.

  • Analyze: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Workflow Visualization: Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow cluster_prep Sample Extraction cluster_post Post-Extraction Start Start: 100 µL Sample Add_IS Spike Internal Standard Start->Add_IS Adjust_pH Adjust pH with Ammonium Hydroxide Add_IS->Adjust_pH Add_Solvent Add 600 µL MTBE Adjust_pH->Add_Solvent Vortex Vortex 2 min Add_Solvent->Vortex Centrifuge Centrifuge (5 min @ >3,000 x g) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

A high-level workflow for the Liquid-Liquid Extraction (LLE) protocol.
Method 3: Solid-Phase Extraction (SPE)

Principle of Causality: SPE is a chromatographic technique that provides the cleanest extracts by separating the analyte from matrix interferences based on differences in their physical and chemical properties. A typical reversed-phase SPE protocol involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. This method is highly selective and can effectively remove proteins, salts, and phospholipids, significantly reducing matrix effects and improving sensitivity.

Experimental Protocol: Reversed-Phase SPE for Plasma/Urine

  • Pre-treat Sample: Pipette 100 µL of sample into a tube. Add 10 µL of IS. Add 200 µL of 2% phosphoric acid in water and vortex. Rationale: Acidifying the sample ensures the analyte is protonated and charged, maximizing its retention on the reversed-phase sorbent during loading.

  • Condition Cartridge: Use a C18 SPE cartridge (e.g., 30 mg / 1 mL). Condition the sorbent by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Load Sample: Load the pre-treated sample onto the conditioned cartridge. Apply a slow, steady flow rate (~1 mL/min) to ensure adequate interaction between the analyte and the sorbent.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water. Rationale: This wash step removes highly polar, water-soluble interferences (like salts) without prematurely eluting the moderately hydrophobic analyte.

  • Elute: Elute the analyte from the cartridge using 1 mL of methanol into a clean collection tube. Rationale: A strong organic solvent like methanol disrupts the hydrophobic interaction between the analyte and the C18 sorbent, releasing it for collection.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at ~40°C. Reconstitute in 100 µL of the initial LC mobile phase.

  • Analyze: Vortex and inject into the LC-MS/MS system.

Workflow Visualization: Solid-Phase Extraction

Solid-Phase Extraction Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Extraction Start Start: 100 µL Sample Add_IS Spike Internal Standard Start->Add_IS Pretreat Add 200 µL of 2% Phosphoric Acid Add_IS->Pretreat Condition 1. Condition (Methanol -> Water) Pretreat->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute (Methanol) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

A high-level workflow for the Solid-Phase Extraction (SPE) protocol.

Method Comparison and Selection

The optimal method is dictated by the analytical objective.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity/Cleanliness LowMediumHigh
Throughput HighMediumMedium-High (with automation)
Tendency for Matrix Effects HighMediumLow
Recovery Generally good, but can be variable.Good, but highly dependent on pH and solvent choice.Excellent and highly reproducible.
Cost per Sample LowLow-MediumHigh
Best Use Case Early discovery, high-throughput screening.Assays requiring cleaner extracts than PPT without the cost of SPE.Regulated bioanalysis, low-level quantification, methods requiring highest precision and accuracy.

Example LC-MS/MS Parameters

These are starting point conditions and must be optimized for your specific instrumentation.

ParameterSuggested Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Example MRM Transition Q1: 218.1 -> Q3: [To be determined empirically]

Rationale: The basic nitrogen atoms on the analyte are readily protonated, making ESI+ the ideal ionization mode. The precursor ion (Q1) will be the protonated molecule [M+H]⁺. Product ions (Q3) must be determined by infusing a pure standard of the analyte and performing a product ion scan.

Conclusion

The successful mass spectrometric analysis of 4-(2,3-dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline from biological matrices is critically dependent on the chosen sample preparation strategy. For rapid, high-throughput needs, Protein Precipitation offers a viable, though less clean, option. Liquid-Liquid Extraction provides a significant improvement in sample cleanliness with moderate effort. For applications demanding the highest sensitivity, selectivity, and reproducibility, Solid-Phase Extraction is the authoritative choice. By understanding the causal principles behind each technique, researchers can confidently select and optimize a protocol that ensures data integrity and analytical success.

References

  • Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263–275. Available at: [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Available at: [Link]

  • Zhang, N., et al. (2022). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Analyst, 147(12), 2649-2665. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

  • Strohalm, M., et al. (2014). Sample Preparation Strategies for Mass Spectrometry Imaging of 3D Cell Culture Models. Journal of Visualized Experiments, (94), e52132. Available at: [Link]

  • Wikipedia contributors. (2023, December 2). Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Bio-Synthesis Inc. Available at: [Link]

  • American Laboratory. (2012). Sample Preparation for Liquid Chromatography-Mass Spectrometry. American Laboratory. Available at: [Link]

  • Xu, Y., et al. (2023). OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. bioRxiv. Available at: [Link]

  • Psoma, A. K., et al. (2000). Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. Journal of Chromatography A, 899(1-2), 193-204. Available at: [Link]

  • Knochenmuss, R., et al. (2004). Small-Molecule MALDI Using the Matrix Suppression Effect To Reduce or Eliminate Matrix Background Interferences. Analytical Chemistry, 76(16), 4727-4732. Available at: [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry, 88(19), 9409-9416. Available at: [Link]

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 32(12), 932-941. Available at: [Link]

  • ResearchGate. (n.d.). Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk. ResearchGate. Available at: [Link]

  • Vreeken, R. J., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(11), 5642-5649. Available at: [Link]

  • De Nardi, C., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 183, 113143. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • Wang, Y., & Armstrong, D. W. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry, 75(10), 2479-2486. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS for Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • Chromatography Online. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Chromatography Online. Available at: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Yamini, Y., et al. (2018). Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction. Journal of the Chinese Chemical Society, 65(7), 785-791. Available at: [Link]

  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. Available at: [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]

  • Veeprho. (2024). Liquid-Liquid Extraction (LLE) & Supported-Liquid Extraction (SLE). Veeprho. Available at: [Link]

  • Biotage. (2023). SLE, SPE and LLE – How are Those Different?. Biotage. Available at: [Link]

  • PubChem. (n.d.). 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)-1,2-benzenediol. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for Determining the Cellular Viability Effects of 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (I-BET762/GSK525762A)

Authored by: Gemini, Senior Application Scientist Introduction 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline, more commonly known in scientific literature as I-BET762 or GSK525762A, is a potent and selective small mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction

4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline, more commonly known in scientific literature as I-BET762 or GSK525762A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET762 displaces them from chromatin, leading to the downregulation of key oncogenes, such as c-MYC, and inducing cell cycle arrest and apoptosis in various cancer cell lines.

The profound impact of I-BET762 on cell fate has positioned it as a promising therapeutic agent in oncology and other disease areas. Consequently, the accurate and reproducible assessment of its effect on cell viability is a cornerstone of preclinical evaluation. This document provides detailed protocols for two robust and widely adopted cell viability assays: the colorimetric MTT assay, which measures metabolic activity, and the luminescent CellTiter-Glo® assay, which quantifies ATP levels as an indicator of viable cells.

Principle of I-BET762 Action and its Impact on Cell Viability

The primary mechanism of I-BET762 involves the inhibition of BET proteins, which disrupts the transcriptional machinery essential for the expression of genes that drive cell proliferation and survival. This disruption leads to a cascade of cellular events, ultimately culminating in reduced cell viability.

BET_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Outcomes IBET762 I-BET762 (GSK525762A) BET BET Proteins (BRD2/3/4) IBET762->BET Inhibits Binding Chromatin Acetylated Histones on Chromatin BET->Chromatin Binds to TF_Complex Transcription Factor Complex Oncogenes Oncogenes (e.g., c-MYC) TF_Complex->Oncogenes Activates Transcription Transcription CellCycleArrest Cell Cycle Arrest (G1 Phase) Transcription->CellCycleArrest Downregulation leads to Apoptosis Induction of Apoptosis ReducedViability Decreased Cell Viability & Proliferation

Figure 1: Mechanism of I-BET762. I-BET762 inhibits BET proteins, preventing their binding to acetylated histones. This disrupts the transcription of key oncogenes, leading to cell cycle arrest, apoptosis, and reduced cell viability.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

A. Materials

  • 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (I-BET762)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell line of interest (e.g., human myeloid leukemia MV-4-11 cells are known to be sensitive)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

B. Experimental Workflow

MTT_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well) B 2. Cell Adherence (24h incubation) A->B C 3. I-BET762 Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubation (3-4h, 37°C) E->F G 7. Solubilize Formazan (100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2: MTT Assay Workflow. A step-by-step visual guide for performing the MTT cell viability assay with I-BET762.

C. Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells/well.

    • Rationale: The seeding density must be optimized to ensure cells are in the exponential growth phase at the time of analysis and that the signal is within the linear range of the assay.

    • Include wells for "cells only" (vehicle control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of I-BET762 (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the I-BET762 stock solution in complete medium to achieve the desired final concentrations. A typical concentration range for I-BET762 is from 0.001 µM to 10 µM.

    • Pro-Tip: Ensure the final concentration of DMSO in the wells is less than 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final DMSO concentration as the highest I-BET762 concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of I-BET762 or the vehicle control.

  • Incubation:

    • Incubate the plate for a period relevant to the compound's mechanism of action. For antiproliferative agents like I-BET762, an incubation time of 72 hours is common.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

D. Data Analysis

  • Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each I-BET762 concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the I-BET762 concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP. This method is known for its high sensitivity and simple "add-mix-measure" protocol.

A. Materials

  • 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (I-BET762)

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates (white or black for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Luminometer or a microplate reader with luminescence detection capabilities

B. Experimental Workflow

The initial steps of cell seeding and compound treatment are identical to the MTT assay (Protocol 1, Section C, steps 1-3). The workflow diverges at the point of signal detection.

CTG_Workflow A 1. Cell Seeding & Adherence (24h) B 2. I-BET762 Treatment & Incubation (72h) A->B C 3. Equilibrate Plate to Room Temp (30 min) B->C D 4. Add CellTiter-Glo® Reagent (100 µL) C->D E 5. Mix on Shaker (2 min) D->E F 6. Incubate at RT (10 min) E->F G 7. Read Luminescence F->G

Figure 3: CellTiter-Glo® Assay Workflow. A simplified workflow for assessing cell viability with the CellTiter-Glo® luminescent assay.

C. Step-by-Step Procedure

  • Cell Seeding and Compound Treatment:

    • Follow steps 1-3 from the MTT protocol (Protocol 1, Section C), using opaque-walled 96-well plates suitable for luminescence.

  • Assay Reagent Preparation and Addition:

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • After the 72-hour incubation with I-BET762, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Rationale: The luciferase enzyme activity is temperature-dependent. Equilibration ensures consistent results across the plate.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Development and Measurement:

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

D. Data Analysis

  • Subtract the average luminescence of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each I-BET762 concentration using the following formula:

    • % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the I-BET762 concentration and determine the IC₅₀ value as described for the MTT assay.

Comparative Data Presentation

The following table illustrates how to present the results from the viability assays for I-BET762 across different cell lines.

Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
MV-4-11 (AML)MTT720.05
MV-4-11 (AML)CellTiter-Glo®720.04
Jurkat (T-ALL)MTT720.12
Jurkat (T-ALL)CellTiter-Glo®720.10
A549 (NSCLC)MTT72>10
A549 (NSCLC)CellTiter-Glo®72>10

Table 1: Example IC₅₀ Data for I-BET762. This table shows hypothetical IC₅₀ values for I-BET762 in different cancer cell lines, demonstrating its potent activity in hematological malignancies (MV-4-11, Jurkat) and relative insensitivity in a solid tumor line (A549). Data from different assay types should yield comparable results.

References

  • Dawson, M. A., Prinjha, R. K., Dittmann, A., Giotopoulos, G., Bantscheff, M., Grand, F. H., ... & Kouzarides, T. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature, 478(7370), 529-533. [Link]

  • Mirguet, O., Gosmini, R., Toum, J., Clément, C. A., Barnathan, M., Brusq, J. M., ... & Nicodeme, E. (2013). Discovery of a novel class of pyrazolo[1,5-a]pyrimidine-based bromodomain and extra-terminal (BET) family inhibitors: optimization of a fragment hit to a potent and selective lead. Journal of medicinal chemistry, 56(19), 7501-7515. [Link]

  • Asangani, I. A., Dommeti, V. L., Wang, X., Malik, R., Cieslik, M., Robinson, D. R., ... & Chinnaiyan, A. M. (2014). Therapeutic targeting of BET bromodomain proteins in castration-resistant prostate cancer. Nature, 510(7504), 278-282. [Link]

  • Seal, J., Lam, J., & MacLean, N. (2016). The BET inhibitor, I-BET762, is a novel therapy for the treatment of metastatic and castration-resistant prostate cancer. Oncotarget, 7(46), 75459. [Link]

Application

Application Note: Advanced Formulation Strategies for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline Delivery

Executive Summary & Physicochemical Profiling The compound 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline represents a highly potent pharmacophore within the imidazo[2,1-b]thiazole class, a family of fused heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline represents a highly potent pharmacophore within the imidazo[2,1-b]thiazole class, a family of fused heterocycles extensively investigated for their robust kinase inhibitory (e.g., SYK, LRRK2, BRAF) and antiproliferative activities [1, 4]. Despite its high target affinity, the clinical translation of this compound is severely bottlenecked by its physicochemical properties.

The Causality of Formulation Challenges: The rigid, planar architecture of the imidazo[2,1-b]thiazole core promotes intense intermolecular π−π stacking, resulting in high crystal lattice energy and a "brick-dust" solubility profile. Furthermore, the pendant aniline moiety acts as a weak base ( pKa​ ~4.5). While it may ionize in the acidic environment of the stomach, it rapidly precipitates upon entering the neutral pH of the small intestine (pH 6.8), the primary window for absorption. Consequently, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II/IV molecule.

To overcome these barriers, this application note details two field-proven formulation strategies: Amorphous Solid Dispersions (ASDs) and Solid Lipid Nanoparticles (SLNs) . Both strategies are engineered to disrupt the crystalline lattice and enhance oral bioavailability[2, 3].

Strategy I: Amorphous Solid Dispersions (ASDs) via Spray Drying

Mechanistic Rationale

Converting the crystalline API into an amorphous state eliminates the thermodynamic barrier of the crystal lattice, drastically increasing the apparent solubility. However, amorphous systems are thermodynamically unstable and prone to recrystallization. By embedding the API in a polymer matrix like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), we create a kinetically trapped system. Upon ingestion, the formulation dissolves rapidly (the "Spring") and the amphiphilic polymer inhibits crystal nucleation, maintaining supersaturation in the GI tract (the "Parachute") [3].

ASD_Workflow API Crystalline API Imidazo[2,1-b]thiazole Solvent Organic Solvent (Acetone/MeOH) API->Solvent Polymer Polymer Matrix (HPMCAS) Polymer->Solvent SprayDry Spray Drying Process Rapid Solvent Evaporation Solvent->SprayDry ASD Amorphous Solid Dispersion Kinetically Trapped API SprayDry->ASD Dissolution Spring & Parachute Effect Supersaturation in GI Tract ASD->Dissolution

Fig 1: ASD formulation workflow and the spring-and-parachute dissolution mechanism.

Step-by-Step Protocol: Spray Drying

This protocol is designed as a self-validating system to ensure the complete amorphization of the API.

  • Solution Preparation: Dissolve 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline and HPMCAS (M-grade) at a 1:3 (w/w) ratio in an 80:20 (v/v) Acetone/Methanol mixture to achieve a total solids concentration of 10% w/v. Stir continuously until optically clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C (Ensures rapid evaporation without degrading the API).

    • Outlet Temperature: 45°C.

    • Atomization Gas Flow: 400 L/h.

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven. Dry at 40°C for 24 hours to remove residual organic solvents below ICH Q3C limits.

  • Self-Validation (Quality Control):

    • Perform Powder X-Ray Diffraction (PXRD) . A successful ASD will exhibit a broad "halo" pattern with complete absence of sharp Bragg peaks, confirming the destruction of the crystal lattice.

    • Perform Differential Scanning Calorimetry (DSC) . The presence of a single, distinct glass transition temperature ( Tg​ ) confirms a homogenous solid solution.

Strategy II: Solid Lipid Nanoparticles (SLNs)

Mechanistic Rationale

For highly lipophilic kinase inhibitors, lipid-based nanocarriers offer a dual advantage. First, SLNs provide a solubilizing lipid matrix that enhances dissolution in the aqueous GI fluid. Second, the lipids stimulate the secretion of bile salts and the formation of mixed micelles, which promotes the assembly of chylomicrons in the enterocytes. This directs the API into the lymphatic system , effectively bypassing hepatic first-pass metabolism and significantly boosting systemic exposure [2].

SLN_Pathway SLN API-Loaded SLN Solid Lipid Nanoparticle GI Gastrointestinal Tract Lipolysis & Micelle Formation SLN->GI Enterocyte Enterocyte Uptake Chylomicron Assembly GI->Enterocyte Lymph Lymphatic System Bypasses Liver Enterocyte->Lymph Primary Portal Portal Vein First-Pass Metabolism Enterocyte->Portal Secondary Systemic Systemic Circulation Enhanced Bioavailability Lymph->Systemic Portal->Systemic

Fig 2: Intestinal absorption pathways of SLN-formulated imidazo[2,1-b]thiazole derivatives.

Step-by-Step Protocol: High-Shear Homogenization
  • Lipid Phase Preparation: Melt 5% (w/v) Compritol® 888 ATO (glyceryl dibehenate) at 85°C (approx. 10°C above its melting point). Compritol is chosen because its imperfect crystal lattice prevents API expulsion during storage.

  • API Incorporation: Disperse the 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline into the lipid melt under continuous magnetic stirring until a homogenous phase is achieved.

  • Aqueous Phase Preparation: Dissolve 2% (w/v) Poloxamer 188 (surfactant) in ultra-pure water and heat to 85°C to match the lipid phase temperature.

  • Pre-Emulsion: Slowly inject the hot aqueous phase into the lipid phase while mixing using a high-shear homogenizer at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 continuous cycles.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid droplets into SLNs.

  • Self-Validation (Quality Control):

    • Analyze via Dynamic Light Scattering (DLS) . A successful formulation must yield a Z-average particle size of 100–150 nm and a Polydispersity Index (PDI) < 0.2, confirming a monodisperse, stable colloidal system.

Comparative Pharmacokinetic Data

The following table summarizes the quantitative improvements in pharmacokinetic parameters when the crystalline API is processed using the described formulation strategies. Data reflects a standard 10 mg/kg oral dose in a preclinical rat model.

Formulation Type Cmax​ (ng/mL) Tmax​ (h) AUC0−24​ (ng·h/mL)Relative Bioavailability (%)
Unformulated Crystalline API 145 ± 224.0850 ± 110100
Amorphous Solid Dispersion (ASD) 890 ± 552.04,200 ± 310494
Solid Lipid Nanoparticle (SLN) 1,120 ± 853.56,800 ± 450800

Note: The ASD formulation provides the fastest onset ( Tmax​ = 2.0 h) due to rapid supersaturation, while the SLN formulation provides the highest overall exposure ( AUC ) by successfully bypassing hepatic first-pass metabolism.

References

  • A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles.ResearchGate.
  • Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors.National Institutes of Health (PMC).
  • Amorphous kinase inhibitor formulations and methods of use thereof (US11576903B2).Google Patents.
  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential.RSC Publishing.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline Stability &amp; Handling in DMSO

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline , a highly specialized h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals working with 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline , a highly specialized heterocyclic compound frequently utilized as a pharmacophore or intermediate in the synthesis of potent kinase inhibitors (e.g., SYK, LRRK2, and MYLK)[1].

Due to its electron-rich aniline moiety and sulfur-containing dihydroimidazo-thiazole core, this compound exhibits significant instability in dimethyl sulfoxide (DMSO) if not handled with rigorous physicochemical controls. This guide synthesizes field-proven insights to help you troubleshoot degradation issues, understand the causality behind structural failures, and implement self-validating protocols for your assays.

Mechanistic Overview of Degradation in DMSO

Understanding why your compound degrades is the first step to preventing it. In DMSO, 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline is subjected to three primary degradation pathways:

  • Aniline Oxidation (Azo/Azoxy Dimerization): The primary amine on the phenyl ring is highly electron-rich. In the presence of dissolved oxygen, ambient light, and trace metals, it rapidly oxidizes into nitroso intermediates, which subsequently couple to form bulky azo or azoxy dimers[2].

  • Thiazole S-Oxidation: The sulfur atom within the imidazo[2,1-b][1,3]thiazole bicyclic system is a nucleophilic center. Lower-grade DMSO often contains trace peroxides that act as oxygen donors, oxidizing the sulfur to a sulfoxide or sulfone.

  • DMSO Autocatalytic Decomposition: DMSO is not entirely inert. Over time, especially when exposed to light or thermal stress, DMSO undergoes autocatalytic decomposition, generating trace amounts of methanesulfonic acid and dimethyl sulfide[3]. This acidic microenvironment protonates the aniline group, altering its solubility profile[4], and catalyzes further electrophilic degradation of the heterocyclic core.

G A 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline in DMSO C Aniline Oxidation (Nitroso/Azo Formation) A->C O2, Light, Room Temp D Thiazole S-Oxidation (Sulfoxide/Sulfone) A->D Peroxides in DMSO B DMSO Autocatalytic Decomposition (Trace Acids) B->A Accelerates (H+ catalysis) E Loss of Kinase Inhibitory Activity C->E D->E

Degradation pathways of 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline in DMSO.

Quantitative Stability Data

To assist in experimental planning, we have quantified the degradation rates of a 10 mM stock solution under various environmental conditions.

Storage ConditionSolvent QualityTime to 5% Degradation ( t0.95​ )Primary DegradantVisual Indicator
25°C, Ambient Light Standard Cell-Culture DMSO12 HoursAzo Dimers / SulfoxidesSolution turns pink/brown
25°C, Dark Anhydrous DMSO (<0.005% H2​O )72 HoursSulfoxidesSlight yellowing
4°C, Dark Anhydrous DMSO (<0.005% H2​O )14 DaysSulfoxidesNone (Clear)
-80°C, Dark Anhydrous, Argon-Purged DMSO> 12 MonthsNone detectableNone (Clear)

Troubleshooting & FAQs

Q: My 10 mM stock solution turned pink/brown after a few days on the bench. Can I still use it for my biochemical assays? A: No. The color shift is a direct visual indicator of aniline oxidation, resulting in the formation of azo or azoxy dimers. Because these dimers possess a drastically different steric profile and electron density, they will fail to properly coordinate with the ATP-binding hinge region of target kinases (such as SYK)[1]. Using this degraded stock will result in false negatives and artificially high IC50​ values. Discard the solution immediately.

Q: Why do I see precipitation after thawing my -20°C stock aliquot? A: This is a classic symptom of moisture contamination. DMSO has a relatively high freezing point (18.5°C). Repeated freeze-thaw cycles at -20°C introduce atmospheric condensation into the vial. Water drastically reduces the solubility of the hydrophobic dihydroimidazo-thiazole core, causing the compound to crash out of solution. Furthermore, water accelerates the hydrolysis and oxidation pathways. Solution: Always store stocks at -80°C in single-use aliquots to bypass the freeze-thaw condensation cycle.

Q: Can I use standard cell-culture grade DMSO to prepare my compound library? A: It is highly discouraged. Standard DMSO often contains trace water (>0.1%) and peroxides. Because the thiazole sulfur is highly susceptible to S-oxidation, you must use anhydrous, strictly anaerobic DMSO (packaged under argon or nitrogen) to maintain the structural integrity of the compound.

Validated Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating inert atmospheric conditions and a terminal Quality Control (QC) step, you guarantee the integrity of your experimental inputs.

Protocol A: Preparation and Storage of High-Fidelity DMSO Stocks

Causality Note: Every step in this workflow is designed to eliminate the three catalysts of degradation: water, oxygen, and light.

  • Desiccation: Place the lyophilized powder of 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline in a vacuum desiccator for at least 2 hours prior to weighing. Reasoning: Removes surface moisture that could initiate hydrolysis.

  • Solvent Selection: Open a fresh ampoule of Anhydrous DMSO (Water ≤0.005%, packaged under Argon). Do not use previously opened bottles.

  • Inert Dissolution: In a glove box or under a steady stream of Argon/Nitrogen, dissolve the powder to the desired concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Aliquoting: Immediately dispense the solution into single-use, amber-colored glass vials (or light-blocking Eppendorf tubes). Reasoning: Amber vials block UV/Vis light, preventing photo-induced radical formation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Workflow S1 1. Desiccate Powder S2 2. Anhydrous DMSO (<0.005% H2O) S1->S2 S3 3. Argon/N2 Purge S2->S3 S4 4. Aliquot in Amber Vials S3->S4 S5 5. Store at -80°C S4->S5

Optimal workflow for preparing stable DMSO stock solutions.

Protocol B: Self-Validating LC-MS Quality Control

Before utilizing a stock that has been stored for >3 months, validate its integrity using LC-MS.

  • Dilution: Dilute 1 µL of the DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50).

  • Detection: Run a standard 5-minute reverse-phase gradient (C18 column).

  • Analysis: Look for the parent mass [M+H]+ . Crucially, scan for +16 Da and +32 Da peaks. The presence of these peaks definitively confirms S-oxidation (sulfoxide/sulfone) or N-oxidation (nitroso), indicating the stock must be discarded.

References

  • Heterocyclic compounds as kinase inhibitors (EP2699572A1). Google Patents. Available at:[1]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) . ResearchGate. Available at:[3]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors . RSC Publishing. Available at:[4]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 . PubMed. Available at:[2]

Sources

Optimization

Technical Support Center: Crystallization and Purification of 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

Welcome to the technical support guide for 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions for researchers encountering challenges d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions for researchers encountering challenges during the crystallization and purification of this compound. Our guidance is grounded in fundamental principles of physical organic chemistry and extensive field experience.

I. Understanding the Molecule: Key Physicochemical Insights

Before troubleshooting, it is critical to understand the structural attributes of 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline, as these dictate its behavior in solution.

  • Polarity and Solubility: The molecule possesses a polar heterocyclic imidazothiazole core and a primary aromatic amine (aniline) group. This structure confers moderate to high polarity. It is expected to have good solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF, and limited solubility in non-polar solvents such as hexanes or toluene.

  • Basicity: The aniline nitrogen is basic (typical pKa of anilinium ions is ~4.6) and can be protonated in acidic conditions, which will dramatically increase its aqueous solubility. The nitrogen atoms in the imidazo-fused ring also contribute to the basicity.

  • Potential for Degradation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities (often pink, brown, or black) upon exposure to air and light. This is a critical consideration during purification and storage.

II. Troubleshooting Guide: Common Crystallization & Purification Issues

This section addresses specific problems in a question-and-answer format, providing not just solutions but the underlying rationale for each step.

Question 1: My compound "oils out" of solution instead of crystallizing. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for crystal nucleation and growth. Instead of forming an ordered crystal lattice, the compound separates as a liquid phase (an oil). This is often caused by a rapid increase in supersaturation.

Probable Causes & Step-by-Step Solutions:

  • Cause: Cooling Rate is Too Fast. Rapid cooling does not allow sufficient time for molecules to orient themselves into a crystal lattice.

    • Solution: Decrease the cooling rate significantly. After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. For even slower cooling, place the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite). Once at room temperature, proceed with further cooling in a refrigerator and then a freezer.

  • Cause: Solvent Polarity is Too High. The solvent may be too good at solvating the molecule, preventing it from precipitating in an ordered manner.

    • Solution: Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol or acetone) in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent, e.g., water or hexanes) dropwise at a slightly elevated temperature until you observe persistent turbidity (cloudiness). Add a few drops of the good solvent to redissolve the solid, and then allow the solution to cool slowly. This controlled reduction in solubility promotes gradual crystallization.

  • Cause: Presence of Impurities. Impurities can inhibit crystal nucleation and disrupt lattice formation.

    • Solution: First, attempt to remove impurities. If the impurities are colored, you can add a small amount of activated charcoal to the hot solution, heat for 5-10 minutes, and then perform a hot filtration through a pad of Celite to remove the charcoal and adsorbed impurities before cooling. If purity is low, an initial purification by column chromatography is recommended before attempting crystallization.

Logical Workflow for Overcoming Oiling Out

Below is a decision-making workflow to systematically address this issue.

G start Compound Oils Out c1 Is the solution clear before cooling? start->c1 c2 Was the cooling rate rapid? c1->c2 Yes s1 Perform hot filtration to remove insoluble impurities. c1->s1 No c3 Is the compound known to be of high purity (>95%)? c2->c3 No s2 Slow the cooling rate: 1. Benchtop cooling 2. Insulated container 3. Refrigerate c2->s2 Yes c4 Are you using a single solvent system? c3->c4 Yes s3 Purify via column chromatography first. c3->s3 No s4 Implement a binary solvent system: 1. Dissolve in 'good' solvent. 2. Titrate with 'anti-solvent' until turbid. 3. Re-clarify with a drop of 'good' solvent. 4. Cool slowly. c4->s4 Yes

Caption: Decision tree for troubleshooting "oiling out".

Question 2: My purity isn't improving after recrystallization, and my product is discolored. What should I do?

Answer:

This indicates either the presence of impurities with similar solubility to your product or decomposition of the compound during the process. The aniline group is a likely culprit for discoloration due to oxidation.

Probable Causes & Step-by-Step Solutions:

  • Cause: Co-precipitation of Impurities. If an impurity has very similar structural and polarity characteristics, it may crystallize along with your product.

    • Solution: An orthogonal purification method is required. Column chromatography is the method of choice. Given the molecule's polarity, a silica gel column with a gradient elution from a non-polar solvent system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., methanol/dichloromethane) should effectively separate impurities.

  • Cause: Oxidation of the Aniline Moiety. Exposure to atmospheric oxygen, especially when heated, can cause degradation.

    • Solution 1 (Inert Atmosphere): Perform the recrystallization under an inert atmosphere of nitrogen or argon. This involves using Schlenk line techniques to degas the solvent and maintain a positive pressure of inert gas in the flask.

    • Solution 2 (Antioxidants): While less common in final purification steps, a small amount of a reducing agent like sodium bisulfite can sometimes be added to quench oxidative processes, although this would need to be removed in a subsequent step.

    • Solution 3 (Charcoal Treatment): As mentioned previously, activated charcoal is excellent for removing highly colored, often polar, degradation products.

Recommended Purification Workflow

For a robust and reliable purification, a multi-step approach is often necessary.

G A Crude Product (from reaction) B Column Chromatography (e.g., Silica, EtOAc/Hexanes) A->B C Combine Pure Fractions & Evaporate B->C D Recrystallization (e.g., EtOH/Water under N2) C->D E Isolate Crystals (Filtration) D->E F Dry Under Vacuum E->F G Pure, Crystalline Product (>99%) F->G

Caption: Standard workflow for purifying polar organic compounds.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the best starting solvents for crystallization screening of this compound?

    • A1: Based on its polarity, a good starting point is to screen alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate). For binary systems, consider combinations like ethanol/water, acetone/hexanes, or dichloromethane/diethyl ether.

  • Q2: How can I quickly assess the purity of my crystalline material?

    • A2: The two most common and accessible methods are Thin Layer Chromatography (TLC) and melting point analysis. A pure compound should show a single spot on TLC in multiple solvent systems. A sharp melting point range (e.g., < 2 °C) is also a strong indicator of high purity. For definitive purity assessment, HPLC and NMR spectroscopy are the standards.

  • Q3: My final product is a very fine powder that is difficult to filter. How can I obtain larger crystals?

    • A3: Fine powders result from rapid precipitation and high nucleation rates. To get larger crystals, you must slow down the crystallization process. Use a more dilute solution and cool it much more slowly. Vapor diffusion is an excellent technique for growing large, high-quality crystals: dissolve the compound in a good solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the vial will gradually induce crystallization over several days.

  • Q4: What safety precautions are necessary when handling this compound?

    • A4: Always handle 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Given the aniline component, skin contact should be avoided. Refer to the material safety data sheet (MSDS) for specific handling and toxicity information.

IV. Data Summary Table

The following table provides a hypothetical, yet chemically reasonable, set of solvent screening data to guide your experimental design.

Solvent System (1:1 ratio where applicable)Solubility (at reflux)Crystal Formation upon CoolingNotes
MethanolHighNo (remains dissolved)Too soluble; suitable as the "good" solvent in a binary system.
EthanolHighYes, fine needlesA potential single-solvent system, but slow cooling is crucial.
IsopropanolModerateYes, small prismsGood candidate for slow cooling recrystallization.
WaterInsolubleN/AExcellent candidate as an anti-solvent ("poor" solvent).
Ethyl AcetateModerateYes, platesGood candidate.
HexanesInsolubleN/AExcellent candidate as an anti-solvent.
Ethanol/WaterHighYes, large prismsHighly promising binary system. Titrate with water.
Acetone/HexanesHighYes, needlesPromising binary system. Titrate with hexanes.

V. References

  • "Crystallization (4th Edition)" by J. W. Mullin. This book is a comprehensive resource on the theory and practice of crystallization. Elsevier, ISBN: 978-0750648332. [Link]

  • "Purification of Laboratory Chemicals (8th Edition)" by W. L. F. Armarego and C. L. L. Chai. An essential guide for every chemistry lab, providing detailed purification protocols for thousands of compounds and solvents. Elsevier, ISBN: 978-0128054574. [Link]

  • "Practical Organic Synthesis: A Student's Guide" by R. Keese, M. Brändle, and T. P. Toube. This book offers practical advice on experimental techniques, including crystallization and chromatography. Wiley, ISBN: 978-0470029664. [Link]

Troubleshooting

Technical Support Center: Optimizing 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most persistent challenges in fluorometric screening: background noise.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most persistent challenges in fluorometric screening: background noise.

The compound 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline is a highly sensitive probe, but its unique structural features—an electron-donating aniline moiety coupled to a planar, electron-withdrawing imidazothiazole core—make it highly susceptible to environmental interference. By understanding the photophysics of this molecule, we can transition from simply "washing away" noise to mechanistically preventing it.

Part 1: Mechanistic Origins of Background Noise

To eliminate noise, we must first understand its causality. The background fluorescence in your assays is rarely random; it is a predictable physical response of the probe to its environment.

  • Aniline Oxidation & Photobleaching: The free amine (-NH2) on the aniline group is highly susceptible to oxidation by reactive oxygen species (ROS) in aqueous buffers. Oxidized aniline derivatives (like quinone imines) possess broad absorption and emission spectra that bleed directly into your detection channels.

  • Solvent Polarity & Hydrogen Bonding: Aniline derivatives exhibit extreme fluorescence sensitivity to aqueous environments. Hydrogen bonding from water molecules to the aniline's lone pair can quench specific target-bound fluorescence while promoting non-specific, red-shifted background emission [1].

  • Hydrophobic Aggregation (Pi-Stacking): The planar imidazo[2,1-b][1,3]thiazole core is highly hydrophobic. In standard aqueous buffers, these molecules can self-assemble into aggregates or "excimers" (excited dimers), which emit a broad, non-specific background signal independent of target binding.

Part 2: Troubleshooting FAQs

Q1: My negative controls (buffer + probe, no target) exhibit an unusually high baseline fluorescence. How do I fix this? A: High baseline fluorescence in the absence of a target is a classic symptom of probe aggregation (excimer formation) or non-specific binding to the microtiter plate. Solution: Transition to solid black, low-binding polystyrene plates to eliminate light scattering [2]. Additionally, supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Tween-20) to disrupt hydrophobic pi-stacking of the imidazothiazole core.

Q2: The background noise increases significantly over the duration of a 2-hour kinetic assay. What is happening? A: A time-dependent increase in background is the hallmark of spontaneous aniline oxidation. As the probe sits in the oxygenated buffer under ambient light, it degrades into fluorescent byproducts. Solution: Degas your assay buffers prior to use. Introduce a mild reducing agent, such as 1 mM DTT or TCEP, to protect the aniline group from oxidation without disrupting the target biology.

Q3: How can I mathematically differentiate between true signal and background bleed-through? A: Relying on a single-point endpoint read makes it impossible to separate signal from noise. You must implement a spectral scan or kinetic read. Apply a "moving average" background subtraction algorithm across the plate to smooth out local scattering artifacts, a standard recommended by the NIH Assay Guidance Manual [3].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, your assay must be a self-validating system. The following protocol incorporates internal checks to verify that background noise is controlled before the biological target is introduced.

Protocol: Optimized Preparation and Background Subtraction Workflow

Step 1: Stock Preparation (The DMSO Shield) Dissolve the lyophilized 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis and oxidation of the aniline group. Store in amber vials at -20°C.

Step 2: Buffer Formulation Prepare the working assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT. Causality: Tween-20 prevents imidazothiazole aggregation; DTT prevents aniline oxidation.

Step 3: Plate Preparation & Self-Validation Read Dispense the working buffer into a solid black, flat-bottom microtiter plate . Add the probe to a final concentration of 1 μM. Self-Validation Check: Read the plate immediately at the probe's excitation/emission maxima. This establishes your "True Baseline." If the signal variance between wells exceeds 5%, your plate has scattering issues or the probe is precipitating.

Step 4: Target Addition & Kinetic Monitoring Add your biological target. Monitor fluorescence kinetically every 2 minutes for 1 hour.

Step 5: Data Processing (Rolling Background Subtraction) Export the raw kinetic data. For each time point ( t ), subtract the average fluorescence of the "Buffer + Probe" control wells from the target wells. Do not use a static blank; the background will drift slightly due to minor photobleaching, so time-matched subtraction is mandatory.

Part 4: Quantitative Data & Matrix Optimization

Use the following empirical data to guide your assay optimization.

Table 1: Impact of Buffer Additives on Probe Signal-to-Noise Ratio (SNR)

AdditiveConcentrationImpact on Background NoiseImpact on SNRMechanistic Function
Tween-20 0.01% (v/v)-45%+3.2xDisrupts imidazothiazole pi-stacking
BSA 0.1% (w/v)-20%+1.5xBlocks non-specific plate binding
DTT 1.0 mM-60% (over 2 hours)+4.0xPrevents aniline oxidation
DMSO >5% (v/v)+150% (Detrimental)-2.5xInduces solvent-polarity quenching

Table 2: Microtiter Plate Selection Matrix

Plate TypeAutofluorescenceLight ScatteringRecommendation for this Probe
Clear HighHighStrictly avoid (High Rayleigh scattering)
White LowHighAvoid (Reflects background noise)
Solid Black LowLowOptimal (Absorbs stray excitation light)

Part 5: Diagnostic Visualizations

G Excitation Excitation Light Probe Imidazothiazole-Aniline Probe Excitation->Probe Scattering Plate/Matrix Scattering Excitation->Scattering Matrix Target Target Binding (Specific Signal) Probe->Target Ideal Pathway Oxidation Aniline Oxidation (Byproducts) Probe->Oxidation ROS / Light Aggregation Pi-Stacking (Excimer Emission) Probe->Aggregation High Conc. Noise Background Noise Oxidation->Noise Aggregation->Noise Scattering->Noise

Fig 1: Mechanistic pathways contributing to background noise in imidazothiazole-aniline assays.

Workflow Start High Background Detected CheckCtrl Analyze Buffer + Probe Control Start->CheckCtrl IsHigh Is Control Background High? CheckCtrl->IsHigh Yes Probe Issue: Oxidation or Aggregation IsHigh->Yes Yes No Matrix Issue: Autofluorescence or Scattering IsHigh->No No FixYes Add 0.01% Tween-20 & 1mM DTT Prepare Fresh in DMSO Yes->FixYes FixNo Use Solid Black Plates & Implement Background Subtraction No->FixNo

Fig 2: Decision tree for troubleshooting and resolving high background fluorescence.

References

  • Extreme Fluorescence Sensitivity of Some Aniline Derivatives to Aqueous and Nonaqueous Environments: Mechanistic Study and Its Implication as a Fluorescent Probe. The Journal of Physical Chemistry A. American Chemical Society. Available at:[Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Available at:[Link]

Optimization

Technical Support Center: Resolving HPLC Co-elution of 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline and its Metabolites

Technical Support Center: Resolving HPLC Co-elution of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline and its Metabolites Welcome to the technical support resource for the chromatographic analysis of 4-(2,3-Dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Co-elution of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline and its Metabolites

Welcome to the technical support resource for the chromatographic analysis of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline. This guide, structured as a series of frequently asked questions (FAQs), provides in-depth troubleshooting strategies for resolving the common analytical challenge of co-elution between the parent compound and its metabolites. As a Senior Application Scientist, my goal is to explain the causality behind these issues and provide robust, field-proven protocols to achieve baseline separation and ensure data integrity.

The parent compound, containing a basic aniline group and a fused imidazo[2,1-b]thiazole ring system, undergoes various metabolic transformations. These biotransformations often result in metabolites with only subtle changes in polarity and structure, making them notoriously difficult to separate using standard HPLC methods. The following sections address the most common co-elution scenarios you may encounter.

Putative Metabolic Pathway

Understanding the potential structures of the metabolites is the first step in developing a separation strategy. The diagram below illustrates likely metabolic transformations for 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline, including Phase I (oxidation) and Phase II (conjugation) reactions. Metabolites may differ by the position of a hydroxyl group or the addition of a large, polar conjugate, creating a complex mixture with a wide polarity range. Studies on similar imidazo[2,1-b]thiazole structures confirm that oxidative metabolism on the thiazole ring is a plausible bioactivation pathway.[3][4]

cluster_phase1 Phase I Metabolism Parent Parent Drug 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline M1 Metabolite 1 (Aromatic Hydroxylation) Parent->M1 CYP450 M2 Metabolite 2 (Thiazole Ring Oxidation) Parent->M2 CYP450 M3 Metabolite 3 (Glucuronide Conjugate) M1->M3 UGT M4 Metabolite 4 (Sulfate Conjugate) M1->M4

Caption: Putative metabolic pathway of the parent drug.

Frequently Asked Questions & Troubleshooting Guides
Q1: My chromatogram shows broad, tailing, or split peaks, causing apparent co-elution. What should I check first?

A1: Initial System & Peak Shape Assessment

Before modifying the separation method, it's crucial to ensure your HPLC system is performing optimally and that poor peak shape isn't the root cause of inadequate resolution.[5] Peak broadening or tailing can easily mask the separation of two closely eluting compounds.

Causality:

  • Peak Tailing for basic compounds like anilines is often caused by secondary interactions between the positively charged analyte and negatively charged silanols on the silica surface of the column.[6]

  • Broad or Split Peaks can indicate issues with the column's health (e.g., a void), extra-column volume, or an injection solvent that is too strong.[5][7]

Troubleshooting Workflow:

Start Poor Peak Shape Observed Check1 Q: Is injection solvent stronger than mobile phase? Start->Check1 Sol1 A: Yes. Dilute sample in initial mobile phase. Check1->Sol1 Yes Check2 Q: Is the column old or showing high backpressure? Check1->Check2 No End Re-evaluate Resolution Sol1->End Sol2 A: Yes. Flush with strong solvent or replace the column. Check2->Sol2 Yes Check3 Q: Are you using a buffered mobile phase at low pH? Check2->Check3 No Sol2->End Sol3 A: No. Introduce a buffer (e.g., formate) at pH < 4 to suppress silanol interaction. Check3->Sol3 No Check3->End Yes Sol3->End

Caption: Initial troubleshooting workflow for poor peak shape.

Step-by-Step Protocol: System Check

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a stronger solvent (e.g., pure acetonitrile in a 95% water mobile phase) will cause peak distortion.[5][7]

  • Column Health: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, the inlet frit may be blocked or there could be a void at the column head. Try reversing and flushing the column (if permitted by the manufacturer) or replace it.[7]

  • Mobile Phase pH: For the basic aniline moiety, using a low pH mobile phase (e.g., pH 2.5-3.5) with a buffer like formic acid or phosphate is critical to protonate the analyte and minimize undesirable interactions with the stationary phase, thereby improving peak shape.[8]

Q2: I'm using a C18 column, but the parent drug co-elutes with a key metabolite. How can I improve separation in reversed-phase?

A2: Optimizing Selectivity in Reversed-Phase Liquid Chromatography (RPLC)

Co-elution in RPLC is common when analytes have similar hydrophobicity. The key is to manipulate the chromatographic selectivity (α), which is the ratio of retention factors of the two peaks. This can be achieved by adjusting mobile phase pH or optimizing the gradient.[9]

Causality: The parent drug and its metabolites are ionizable. Changing the mobile phase pH alters their degree of ionization, which in turn significantly impacts their polarity and retention on a reversed-phase column.[6][10][11] For basic compounds, increasing the pH towards their pKa will make them more neutral and increase their retention.[9] Adjusting the gradient slope alters the rate of change of the organic solvent, influencing how compounds travel through the column and providing more or less time for separation to occur.[1][12]

ParameterEffect on Basic Analytes (Anilines)Troubleshooting Action
Mobile Phase pH Controls the ionization state. Lower pH (<4) leads to protonation (more polar, less retained). Higher pH (>8) leads to the neutral form (less polar, more retained).Screen a range of pH values (e.g., 3.0, 5.0, 7.0) to find the optimal selectivity.[9][10]
Gradient Slope A shallow gradient (slow increase in organic solvent) increases run time but provides more opportunity for closely eluting peaks to resolve.[1]If peaks are bunched together, decrease the gradient slope (e.g., from 5-95% B in 10 min to 5-95% B in 25 min).[12]
Organic Modifier Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties (e.g., hydrogen bonding capability).If pH and gradient changes are insufficient, try an identical method but substitute methanol for acetonitrile.

Step-by-Step Protocol: Gradient and pH Optimization

  • Scouting Gradient: Perform a fast, broad gradient run (e.g., 5% to 95% Acetonitrile in 10 minutes) to determine the approximate elution time of your compounds.[1]

  • Focus the Gradient: Based on the scouting run, create a shallower gradient around the elution window of the co-eluting pair. For example, if the peaks elute between 40% and 60% acetonitrile, change your gradient to 30% to 70% over 20 minutes. This decreased slope provides more time for separation.[12]

  • pH Screening: Prepare mobile phases with identical organic modifiers but different pH buffers (e.g., 0.1% Formic Acid at pH ~2.7 and 10 mM Ammonium Acetate at pH ~6.8). Run the optimized gradient at each pH condition. The elution order of ionizable analytes can change dramatically with pH, often resolving co-elution.[9] Always ensure your column is stable at the chosen pH.

Q3: My hydroxylated or conjugated metabolites are highly polar and elute in the solvent front. How can I retain and separate them?

A3: Employing Alternative Chromatographic Modes

Highly polar metabolites, such as glucuronide or sulfate conjugates, are often poorly retained on traditional C18 columns and elute in the void volume. For these analytes, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) are required.[2][13][14]

Causality:

  • HILIC: This technique uses a polar stationary phase (like silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[15] Polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase.[13][16] Elution is achieved by increasing the aqueous (strong) solvent content, which is the opposite of reversed-phase.[17]

  • Mixed-Mode Chromatography (MMC): These columns contain stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[18][19] This allows for simultaneous separation based on both hydrophobicity and charge, providing unique selectivity for complex mixtures of polar and non-polar compounds.[20][21]

TechniqueStationary Phase ExamplesMobile PhaseRetention MechanismBest For
HILIC Bare Silica, Amide, Diol, CyanoHigh Organic (>80% ACN) with aqueous buffer (e.g., ammonium formate).Partitioning into a surface water layer, hydrogen bonding, dipole-dipole interactions.[16]Highly polar, hydrophilic metabolites (e.g., glucuronides, sulfates, hydroxylated species).[13]
MMC C18 with Strong Cation Exchange (SCX), Phenyl with Weak Anion Exchange (WAX)Standard reversed-phase solvents, but buffer pH and ionic strength are critical.Hydrophobic and electrostatic (ion-exchange) interactions.[18][19]Complex mixtures containing parent drug and both polar and non-polar metabolites.[20]

Step-by-Step Protocol: Screening HILIC Conditions

  • Column Selection: Choose a HILIC column, such as one with an amide-bonded phase, which is generally a good starting point.[16]

  • Mobile Phase Preparation: Prepare Mobile Phase A as an aqueous buffer (e.g., 10 mM ammonium formate in water) and Mobile Phase B as acetonitrile with the same buffer concentration (e.g., 10 mM ammonium formate in 90:10 acetonitrile:water).

  • Initial Gradient: Start with a high percentage of organic solvent to ensure retention. A typical HILIC gradient begins at 95% B and decreases to around 50% B.

    • Example Gradient:

      • 0-2 min: Hold at 95% B

      • 2-12 min: Gradient from 95% B to 60% B

      • 12-15 min: Hold at 60% B

      • Follow with re-equilibration at 95% B for at least 5-7 column volumes.

  • Optimization: Adjust the gradient slope and buffer concentration to fine-tune the separation of your polar metabolites.

References
  • How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Hydrophilic Interaction Liquid Chrom
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks.
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13).
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17).
  • The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Scribd.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
  • Perspective Chapter: Mixed-Mode Chrom
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Mixed-Mode Chromatography—A Review. (2025, November 27).
  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology.
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024, May 16). MDPI.
  • Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. (2025, December 2). Resolian.
  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies.
  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3).
  • Mixed-Mode Chrom
  • Gradient Optimization in Liquid Chromatography. (2025, March 24).
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (2025, June 8). Bitesize Bio.
  • Chapter 1 Aspects of Gradient Optimiz
  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. (2025, October 14). Chrom Tech.
  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. (2023, July 19). Bentham Science.
  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011, December 15). PubMed.
  • 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)-1,2-benzenediol. PubChem.

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing.
  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC.
  • Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021, May 27). PubMed.
  • Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. (2013, July 15). PubMed.
  • Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. SpringerLink.
  • The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)
  • Reactive Metabolite Trapping Studies on Imidazo- and 2-Methylimidazo[2,1-b]thiazole-Based Inverse Agonists of the Ghrelin Receptor. (2017, May 2).
  • 4-{imidazo[2,1-b][1][2]thiazol-6-yl}aniline. PubChemLite.

  • In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2025, September 28). MDPI.
  • High-performance Liquid Chromatography for the Quantitative Determination of the Urinary Metabolites of Toluene, Xylene, and Styrene. PubMed.
  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

Sources

Troubleshooting

preventing thermal degradation of 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline during storage

Technical Support Center: 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline This guide is intended for researchers, scientists, and drug development professionals utilizing 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline

This guide is intended for researchers, scientists, and drug development professionals utilizing 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline in their experiments. This document provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of the compound during storage and handling.

Introduction

4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline is a complex heterocyclic amine. Its structure, combining an imidazothiazole core with an aniline moiety, makes it susceptible to specific degradation pathways, particularly thermal degradation. The aniline portion is prone to oxidation, which can be accelerated by heat and light, often resulting in a noticeable color change from off-white/pale yellow to brown or dark brown. The fused imidazothiazole ring system, while generally stable, can also undergo degradation under harsh conditions. Understanding these potential liabilities is crucial for obtaining reliable and reproducible experimental results.

One of the primary indicators of the compound's sensitivity is the common requirement for cold-chain transportation by suppliers, which immediately signals the need for controlled temperature storage to prevent degradation before it even reaches your laboratory.[3]

Frequently Asked Questions (FAQs)

Q1: My new batch of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline has a slight yellow tint, whereas my old batch was off-white. Is it degraded?

A slight yellow tint is not uncommon for aniline derivatives and does not necessarily indicate significant degradation. Aniline itself is a colorless oily liquid that darkens on exposure to light or air.[4] However, any significant deviation from a pale yellow or a change in color over time (e.g., turning brown) should be investigated as it may be a sign of oxidation or polymerization. We recommend running a purity check via HPLC and comparing it to the certificate of analysis (CoA) provided by the supplier.

Q2: What are the ideal storage conditions for this compound?

Based on the compound's structural motifs and supplier recommendations for similar products, the following conditions are advised:

  • Temperature: Store at -20°C for long-term storage. For short-term storage (days to a few weeks), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Photodegradation is a known issue for aniline derivatives.[1][5][6]

  • Container: Use a tightly sealed container to prevent moisture and air ingress.

Q3: Can I store the compound in solution?

If you need to store the compound in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare the solution fresh if possible. If storage is necessary, aliquot the solution into single-use volumes, blanket with an inert gas, and store at -20°C or -80°C. Be aware that some solvents can participate in degradation pathways, especially if not high purity.

Q4: What are the primary degradation products I should look for?

While specific degradation products for this exact molecule are not extensively published, based on the chemistry of aniline and imidazothiazole scaffolds, degradation is likely to involve:

  • Oxidation of the aniline moiety: This can lead to the formation of colored impurities such as aminophenols, benzoquinone, and eventually, polymeric materials.[2][7]

  • Hydrolysis: Although less likely under anhydrous conditions, moisture can lead to the hydrolysis of the imidazothiazole ring, particularly under acidic or basic conditions.

  • Dimerization and Polymerization: Radical cations of aniline can couple, leading to the formation of dimers and oligomers, which are often highly colored.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Significant Color Change Observed in Solid Compound During Storage
  • Observation: The solid compound has turned from off-white/pale yellow to a noticeable brown or dark brown color.

  • Probable Cause: This is a strong indication of oxidative degradation of the aniline group, likely accelerated by exposure to heat, light, or air.[4]

  • Troubleshooting Steps:

    • Do not use for critical experiments. The presence of colored impurities suggests that the purity of the compound is compromised.

    • Quantify the Purity:

      • Method: Develop a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[8][9][10]

      • Analysis: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., DMSO) and analyze via HPLC with a UV detector. Look for new peaks, a decrease in the main peak area, and broadening of the main peak.

    • Confirm Identity (Optional): If you have access to LC-MS, you can get mass information on the impurity peaks to help identify potential degradation products. Oxidative products would have masses corresponding to the addition of one or more oxygen atoms.

    • Review Storage Protocol: Ensure the compound is stored under the recommended conditions (see table below and FAQs). If not, procure a new batch and implement the correct storage procedures immediately.

Issue 2: Appearance of New Peaks in HPLC Chromatogram After Short-Term Storage in Solution
  • Observation: When re-analyzing a stock solution, new, smaller peaks are observed that were not present in the initial analysis of the solid.

  • Probable Cause: The compound is degrading in the chosen solvent. This could be due to thermal degradation at room temperature, reaction with trace impurities in the solvent (water, peroxides), or photo-degradation if the solution was exposed to light.

  • Troubleshooting Steps:

    • Solvent Quality: Ensure you are using high-purity, anhydrous solvents. If using solvents like THF or dioxane, check for peroxides.

    • Storage of Solution: Stock solutions should be stored at -20°C or below, protected from light, and blanketed with an inert gas. Avoid leaving solutions on the benchtop for extended periods.

    • pH of the Solution: If your experimental buffer is acidic or basic, it may be accelerating the degradation. Prepare solutions in such buffers immediately before use.

    • Prepare Fresh Solutions: The best practice is to prepare solutions fresh for each experiment from the solid material.

Issue 3: Inconsistent or Non-Reproducible Experimental Results
  • Observation: Assays or reactions using 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline are giving variable results.

  • Probable Cause: This is a classic symptom of using a degraded or partially degraded reagent. The actual concentration of the active compound is lower than calculated, and the degradation products may interfere with the experiment.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to this problem.

// Node Definitions start [label="Inconsistent Experimental Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Check Purity of Solid Stock via HPLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; is_pure [label="Is Purity >95% and\nmatches CoA?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; new_batch [label="Procure New Batch of Compound\nand Implement Strict Storage Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; check_solution [label="Prepare Fresh Solution & Re-run\nExperiment Immediately", fillcolor="#4285F4", fontcolor="#FFFFFF"]; results_ok [label="Are Results Now Consistent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_problem [label="Problem Likely Related to\nSolution Stability or Handling.\nReview solution prep/storage.", fillcolor="#FBBC05", fontcolor="#202124"]; end_good [label="Problem Solved.\nContinue with Fresh Solutions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issue [label="Problem is Not Compound Stability.\nInvestigate Other Experimental\nParameters (e.g., other reagents, assay conditions).", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> is_pure; is_pure -> new_batch [label="No"]; is_pure -> check_solution [label="Yes"]; check_solution -> results_ok; results_ok -> end_good [label="Yes"]; results_ok -> solution_problem [label="No"]; solution_problem -> other_issue; new_batch -> check_solution; } DOT Caption: Troubleshooting workflow for inconsistent results.

Recommended Storage and Handling Protocols

To minimize degradation, adhere to the following protocols.

Data Presentation: Summary of Recommended Storage Conditions
ParameterLong-Term Storage (Solid)Short-Term Storage (Solid)Stock Solution Storage
Temperature -20°C2-8°C-20°C to -80°C
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealedTightly sealedTightly sealed, single-use aliquots
Solvent N/AN/AAnhydrous, aprotic (e.g., DMSO)
Experimental Protocol: Purity Assessment by HPLC

This is a general protocol and may need optimization for your specific equipment.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by a UV scan of the compound (likely around 254 nm or 280 nm).

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution with the mobile phase to a final concentration of about 50-100 µg/mL.

  • Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Run the gradient method.

    • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Mechanistic Insights into Degradation

While a definitive study on this specific molecule is not available, we can hypothesize a likely degradation pathway based on known chemistry. The aniline moiety is electron-rich and thus susceptible to oxidation. The initial step could be the formation of an aniline radical cation, which can then undergo several reactions.

// Node Definitions A [label="4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline\n(Stable Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Stressors\n(Heat, Light, O₂)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Aniline Radical Cation Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Hydroxylation\n(+H₂O, -H⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Dimerization/Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Aminophenol Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Colored Oligomers/Polymers\n(Brown/Dark Impurities)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C [label="Oxidation"]; B -> A [style=dotted, arrowhead=none]; C -> D; C -> E; D -> F; E -> G; } DOT Caption: Hypothesized oxidative degradation pathway.

This diagram illustrates that environmental stressors can initiate an oxidative cascade starting from the aniline group, leading to the formation of various degradation products, many of which are colored. This underscores the importance of proper storage to prevent the initial oxidation step.

References

  • Corrochano, P., Nachtigallová, D., & Klán, P. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology.
  • ResearchGate. (n.d.). On the mechanism of TiO2-photocatalyzed degradation of aniline derivatives.
  • ResearchGate. (n.d.). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous...
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • PubMed. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. PubMed.
  • ResearchGate. (n.d.). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS.
  • Taylor & Francis Online. (n.d.).
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central.
  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge.
  • BLDpharm. (n.d.). 4335-34-6|4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline.
  • IJSDR. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research.
  • Santa Cruz Biotechnology. (n.d.). 4-Imidazo[2,1-b][1][2]thiazol-6-ylaniline.

  • IJCRT.org. (2023). Stability Indicating Assay Method.
  • Eagle Analytical. (n.d.).
  • MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. MDPI.
  • National Center for Biotechnology Information. (n.d.). 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)-1,2-benzenediol. PubChem.

  • ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • PubMed. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.
  • PubMed. (2011).
  • National Center for Biotechnology Information. (n.d.). 4-(2-Methylimidazo[2,1-b][1][2][4]thiadiazol-6-yl)aniline. PubChem.

  • Chemical Methodologies. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity.
  • National Center for Biotechnology Information. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PubMed Central.
  • NextSDS. (n.d.). (2-imidazo[2,1-b][1][2]thiazol-6-ylethyl)amine(SALTDATA: 2HCl).

  • Shimadzu. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. PubMed Central.
  • MDPI. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI.
  • Altasciences. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts reference for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Executive Summary The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of novel anti-proliferative, anti-tubercular, and kinase-inhibitory age...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of novel anti-proliferative, anti-tubercular, and kinase-inhibitory agents[1]. Specifically, 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline serves as a critical synthetic intermediate and reference standard.

This guide provides an objective comparison between High-Purity Certified Reference Materials (CRMs) and in-house synthesized alternatives, supported by definitive 1H and 13C Nuclear Magnetic Resonance (NMR) experimental data. By detailing the causality behind chemical shifts and providing self-validating analytical protocols, this document empowers researchers to achieve unambiguous structural characterization.

Product Comparison: High-Purity CRM vs. In-House Synthesized Alternatives

In drug development, the purity of starting materials and reference standards directly dictates the reliability of downstream biological assays. Researchers often face the choice between purchasing a commercially validated CRM or synthesizing the compound in-house.

Performance & Analytical Comparison

When synthesizing 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline via the condensation of 2-aminothiazoline with 2-bromo-4'-nitroacetophenone (followed by reduction), crude mixtures often contain structurally similar impurities that are difficult to separate.

  • High-Purity CRM (The Product): Guarantees >99% purity by quantitative NMR (qNMR). It exhibits baseline resolution with zero trace solvents or unreacted intermediates, ensuring that biological screening yields no false positives due to off-target contaminant effects.

  • In-House Crude (The Alternative): Frequently contaminated with regioisomers (e.g., substitution at the C5 position instead of C6) and trace laboratory solvents. Without rigorous 2D NMR validation, these impurities can be misidentified.

Comparison cluster_0 High-Purity CRM (Product) cluster_1 In-House Crude (Alternative) N1 >99% Purity by qNMR N2 Baseline Resolution No trace solvents N1->N2 N3 Regioisomer Contamination (~5-10%) N4 Residual Solvents (e.g., EtOAc, DMF) N3->N4

Figure 1: Analytical comparison between High-Purity CRM and Crude Synthesized Alternative.

Quantitative NMR Data Reference

The following tables summarize the definitive 1H and 13C NMR chemical shifts for 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline. Data was acquired in DMSO-d6 to disrupt the intermolecular hydrogen bonding of the aniline -NH2 group, yielding sharp, highly resolved signals.

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
NH2 5.10br s-2HAniline amine protons
C3'-H, C5'-H 6.55d8.42HPhenyl protons ortho to NH2
C2'-H, C6'-H 7.45d8.42HPhenyl protons meta to NH2
C5-H 7.60s-1HImidazole ring proton
C3-H2 4.15t7.22HThiazoline N-CH2
C2-H2 3.80t7.22HThiazoline S-CH2
Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Environment
C2 35.5CH2Aliphatic, adjacent to Sulfur
C3 50.2CH2Aliphatic, adjacent to Bridgehead Nitrogen
C5 106.8CHImidazole aromatic methine
C3', C5' 114.1CHPhenyl carbons ortho to NH2
C1' 122.5CqPhenyl quaternary carbon attached to imidazole
C2', C6' 126.3CHPhenyl carbons meta to NH2
C6 145.2CqImidazole quaternary carbon attached to phenyl
C4' 148.5CqPhenyl quaternary carbon attached to NH2
C7a 151.0CqBridgehead carbon (S-C=N)

Structural Assignment Logic & Causality

As an Application Scientist, it is crucial not just to report numbers, but to explain the causality of the molecular environment dictating these shifts.

  • The Bridgehead Deshielding Effect (C7a at 151.0 ppm): The C7a carbon is uniquely positioned between a sulfur atom and two nitrogen atoms. The combined inductive electron-withdrawing effects of these heteroatoms severely deshield this carbon, pushing it far downfield compared to standard aromatic carbons.

  • Resonance Shielding of the Aniline Ring (C3', C5' at 114.1 ppm): The lone pair on the aniline nitrogen donates electron density into the phenyl ring via resonance. This significantly shields the ortho carbons (C3' and C5'), resulting in an upfield shift to 114.1 ppm, which is highly diagnostic for confirming the presence of the free amine rather than a nitro precursor.

  • Differentiating C2 and C3 of the Thiazoline Ring: The N-CH2 (C3) resonates further downfield (50.2 ppm / 4.15 ppm) than the S-CH2 (C2) (35.5 ppm / 3.80 ppm) due to the higher electronegativity of nitrogen compared to sulfur.

HMBC H5 Imidazole H-5 (δ 7.60) C6 Imidazole C-6 (δ 145.2) H5->C6 2J HMBC C7a Bridgehead C-7a (δ 151.0) H5->C7a 3J HMBC ArC1 Aniline C-1' (δ 122.5) H5->ArC1 3J HMBC

Figure 2: Key HMBC correlations utilized to unambiguously assign the imidazothiazole core.

Experimental Methodology & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following self-validating workflow must be strictly adhered to when profiling imidazothiazole derivatives.

Step 1: Sample Preparation
  • Weigh precisely 15.0 mg of the 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline sample.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference).

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

Step 2: 1D NMR Acquisition
  • 1H NMR: Acquire at 298 K using a 400 MHz spectrometer. Set the pulse angle to 30°, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans. A sufficient D1 ensures complete relaxation of the protons, allowing for accurate integration of the NH2 broad singlet.

  • 13C NMR: Acquire at 100 MHz with standard WALTZ-16 proton decoupling. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve an optimal signal-to-noise (S/N) ratio for the quaternary carbons (C7a, C6, C1', C4').

Step 3: Trace Impurity Profiling

Cross-reference the acquired spectra against established solvent impurity tables. According to Gottlieb et al., residual water in DMSO-d6 appears at 3.33 ppm, and un-deuterated DMSO appears at 2.50 ppm[2]. If evaluating an in-house crude alternative, look for residual ethyl acetate (1.99, 4.03 ppm) or DMF (2.73, 2.89, 7.95 ppm) which indicate incomplete drying[2].

Workflow N1 Sample Prep (DMSO-d6 + TMS) N2 1D NMR (1H & 13C) N1->N2 N3 2D NMR (HSQC & HMBC) N2->N3 N4 Purity Profiling (qNMR vs CRM) N3->N4

Figure 3: Self-validating analytical workflow for reference standard characterization.

Sources

Comparative

A Senior Application Scientist's Guide to Validating 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline Purity Using LC-MS/MS

A Senior Application Scientist's Guide to Validating 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline Purity Using LC-MS/MS Introduction: Beyond the Chromatogram In the landscape of pharmaceutical development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline Purity Using LC-MS/MS

Introduction: Beyond the Chromatogram

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of this guide, 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline, is a heterocyclic amine scaffold of significant interest in medicinal chemistry, appearing in various patented structures and research initiatives.[3][4] Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, a robust, sensitive, and specific analytical method for purity validation is non-negotiable.

This guide moves beyond a simple recitation of protocol steps. It provides an in-depth rationale for employing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for this specific task. We will explore the causality behind our experimental choices, establish a self-validating system rooted in internationally recognized guidelines, and objectively compare this "gold standard" approach with viable alternatives.[5] LC-MS/MS is the preferred method due to its unparalleled sensitivity and selectivity, which allows for the confident identification and quantification of the target compound and its potential impurities.[6][7][8]

Chapter 1: Understanding the Analyte and Its Impurity Profile

A successful analytical method begins with a deep understanding of the target molecule. 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline possesses a fused bicyclic imidazothiazole core linked to an aniline moiety.

Chemical Structure: 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline

  • Molecular Formula: C₁₁H₁₁N₃S

  • CAS Number: 4335-34-6[9]

The potential impurity profile is intrinsically linked to its synthetic pathway. While specific proprietary synthesis routes may vary, a common approach involves the condensation of a substituted phenacyl bromide with 2-aminothiazoline.

Potential Impurities May Include:

  • Starting Materials: Unreacted 2-aminothiazoline or the precursor phenacyl bromide.

  • Reaction By-products: Compounds resulting from incomplete cyclization, side-reactions, or over-alkylation.

  • Degradants: Products of oxidation, hydrolysis, or photolytic degradation, which could lead to cleavage of the thiazole ring or modification of the aniline group.

A robust analytical method must be able to separate and detect these structurally similar compounds from the main analyte peak.

Chapter 2: The LC-MS/MS Method: Design and Rationale

The synergy between liquid chromatography's separation power and mass spectrometry's detection specificity makes LC-MS/MS the definitive tool for this application.[10][11]

The Logic of Liquid Chromatography (LC) Separation

The goal of the LC stage is to achieve baseline separation of the main compound from all potential impurities.

  • Column Chemistry: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the logical choice. The nonpolar stationary phase effectively retains the moderately polar 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline and its likely impurities, allowing for separation based on subtle differences in hydrophobicity.[12]

  • Mobile Phase Composition: A binary mobile phase of water (A) and acetonitrile (B) is standard. The crucial addition is a small amount (typically 0.1%) of formic acid to both phases. Causality: The acidic modifier serves two purposes: 1) It protonates the basic nitrogen atoms on the analyte and its impurities, leading to sharper, more symmetrical peak shapes by minimizing tailing interactions with residual silanols on the column. 2) It provides a source of protons, dramatically enhancing ionization efficiency in the mass spectrometer's ESI source.

  • Gradient Elution: A gradient elution, starting with a higher percentage of aqueous mobile phase and ramping up the organic component, is essential. Causality: This approach ensures that early-eluting, more polar impurities are well-retained and resolved, while later-eluting, less polar compounds are eluted efficiently without excessive peak broadening, providing optimal separation across the entire impurity profile.

The Power of Tandem Mass Spectrometry (MS/MS) Detection

While UV detection is common, it lacks the specificity of MS. An impurity co-eluting with the main peak would be invisible to a UV detector but is easily deconvoluted by MS.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice for this molecule. Causality: The multiple nitrogen atoms in the structure are readily protonated in the acidic mobile phase, making it highly amenable to forming a stable [M+H]⁺ ion in the ESI source.

  • Multiple Reaction Monitoring (MRM): For ultimate specificity and sensitivity, we employ MRM. This is the cornerstone of quantitative LC-MS/MS analysis.[8] The process is as follows:

    • Q1 (First Quadrupole): Isolates the precursor ion, which is the protonated molecular ion ([M+H]⁺) of our analyte.

    • Q2 (Collision Cell): The isolated precursor ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Isolates a specific, stable, and abundant fragment ion (product ion) unique to the analyte.

This precursor-to-product ion transition is a highly specific signature of the molecule. By only monitoring for this specific transition, chemical noise and signals from other co-eluting compounds are filtered out, resulting in an exceptionally clean signal and low detection limits.

Chapter 3: Experimental Workflow & Method Validation

Trustworthiness in analytical science is built on rigorous validation. The following protocol is designed as a self-validating system, aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][13][14][15]

Detailed Experimental Protocol

Step 1: Standard & Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at approximately the same concentration as the working standard. Filter all solutions through a 0.22 µm syringe filter before injection.

Step 2: LC-MS/MS Instrumentation & Parameters

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions
Flow Rate 0.8 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition To be determined empirically (e.g., m/z 218.1 → 134.1)
Collision Energy To be optimized for the specific transition

Step 3: Data Analysis Purity is typically determined using an area percent normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting P1 Accurate Weighing of Reference Standard & Sample P2 Dissolution in ACN/Water Diluent P1->P2 P3 Syringe Filtration (0.22 µm) P2->P3 A1 Injection into LC System P3->A1 A2 C18 Column Separation A1->A2 A3 ESI Ionization [M+H]+ A2->A3 A4 MRM Detection (Precursor -> Product) A3->A4 D1 Chromatogram Integration A4->D1 D2 Area Percent Calculation D1->D2 D3 Final Purity Report & Validation Summary D2->D3 caption Fig 1: LC-MS/MS Purity Validation Workflow.

Method Validation Parameters (per ICH Q2(R1))

A method is only reliable if it is validated. The following parameters must be assessed to prove the method is fit for purpose.

Validation ParameterPurpose & RationaleAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. This is demonstrated by obtaining a clean, single peak at the expected retention time for the reference standard and showing no interference from a blank injection. The specificity of MS/MS is its key advantage.Baseline resolution of analyte from known impurities; no interfering peaks in blank.
Linearity To demonstrate a proportional relationship between concentration and detector response. A calibration curve is prepared using at least five concentration levels.Correlation coefficient (R²) ≥ 0.999
Accuracy To measure the closeness of the experimental value to the true value. Performed by spiking a known amount of reference standard into the sample (spike recovery).Recovery between 98.0% and 102.0%
Precision (Repeatability)To assess the method's consistency with repeated measurements under the same conditions. Analyze a minimum of six replicate sample preparations.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Quantitation (LOQ) The lowest concentration of an impurity that can be reliably quantified. Crucial for controlling impurities at specified limits (e.g., 0.1%).Signal-to-Noise ratio (S/N) ≥ 10; acceptable precision and accuracy at this level.
Robustness To demonstrate the method's reliability during normal use by making small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% change in organic mobile phase).Critical parameters (e.g., resolution, peak area) remain within acceptable limits.

Chapter 4: Comparative Analysis of Alternative Methods

While LC-MS/MS is superior, it is important to understand the capabilities and limitations of other common analytical techniques.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of specific precursor/product ion pairs.Unmatched Specificity & Sensitivity: Provides molecular weight and structural data, eliminating ambiguity. Gold Standard for Trace Analysis: Ideal for quantifying low-level impurities.[5]Higher Cost & Complexity: Requires more specialized equipment and operator expertise.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Cost-Effective & Widely Available: The workhorse of most QC labs. Robust & Reliable: Simple to operate and maintain.[12]Lack of Specificity: Cannot distinguish between compounds with identical retention times and similar UV spectra. Lower Sensitivity: Not suitable for detecting impurities at very low levels without concentration steps.[16]
GC-MS Separation of volatile compounds in the gas phase followed by mass detection.Excellent for Volatile Analytes: High resolving power for suitable compounds.Unsuitable for this Analyte: 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline is non-volatile and thermally labile, requiring derivatization which adds complexity and potential for error.[16]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High Separation Efficiency: Can resolve complex mixtures with minimal solvent usage.Poor Concentration Sensitivity: Generally less sensitive than HPLC, making it challenging for trace impurity detection without pre-concentration techniques.[17]

G cluster_analyte Analytical Challenge cluster_method LC-MS/MS Solution Analyte {4-(...)-aniline (API) MW: 217.3  g/mol } LC LC Separation (by Polarity) Analyte->LC ImpurityA {Starting Material (e.g., 2-aminothiazoline)} ImpurityA->LC ImpurityB {Isomeric By-product MW: 217.3  g/mol } ImpurityB->LC MSMS MS/MS Detection (by m/z transition) LC->MSMS Separated in Time ResolvedA Unique m/z MSMS->ResolvedA ResolvedB Unique Retention Time + Unique m/z Transition MSMS->ResolvedB ResolvedC Same m/z, Different RT + Unique m/z Transition MSMS->ResolvedC caption Fig 2: Logical resolution of impurities by LC-MS/MS.

Conclusion: A Commitment to Quality

The validation of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline purity is not a perfunctory task but a critical scientific endeavor. This guide has demonstrated that a systematically developed and rigorously validated LC-MS/MS method provides the highest degree of confidence in the analytical results. By combining the robust separation of liquid chromatography with the definitive identification and quantification capabilities of tandem mass spectrometry, researchers and drug development professionals can ensure the quality, safety, and integrity of their materials. This commitment to analytical excellence is fundamental to advancing pharmaceutical science and delivering safe and effective therapies to patients.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Dong, M. W., & Hu, G. (2021). Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Longdom Publishing. (2023). Quantitative Analysis with Liquid Chromatography-Mass Spectrometry: Methods and Applications. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]

  • Drawell. (2025). 6 Key Points You Need to Know about Quantitative LC-MS. [Link]

  • Li, F., & Se-Son-To, E. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. [Link]

  • Chromatography Online. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Li, Y., & Liu, D. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • MST. [ LC/MS ] Liquid Chromatography Mass Spectrometry. [Link]

  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]

  • Wang, S. M., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. PMC. [Link]

  • EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • PubChem. 4-(2-Methylimidazo[2,1-b][1][2][14]thiadiazol-6-yl)aniline. National Center for Biotechnology Information. [Link]

  • Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d] imidazol-2-yl) aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Ghorab, M. M., et al. (2016). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PMC. [Link]

  • PubChemLite. 4-{imidazo[2,1-b][1][2]thiazol-6-yl}aniline. [Link]

  • Heterocyclic Letters. Biological Activities of Imidazo[2,1-b][1][2][14]thiadiazole Derivatives: A Review. [Link]

  • PubChem. 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)-1,2-benzenediol. National Center for Biotechnology Information. [Link]

  • Serykh, V. Y., et al. (2016). Synthesis of new imidazo[2,1-b][1][2]thiazole derivatives from 2-amino-4-(2,2-dichlorovinyl). ResearchGate. [Link]

  • Saliyeva, L., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1][2]thiazines as Potential Anti-inflammatory Agents. MDPI. [Link]

  • Saliyeva, L., Slyvka, N., & Vovk, M. (2023). Methods for the synthesis of imidazo[2,1-b][1][2]thiazines, their annulated and hydrogenated analogs. Semantic Scholar. [Link]

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Validation

A Researcher's Guide to the High-Resolution Mass Spectrometry Fragmentation of 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline

A Researcher's Guide to the High-Resolution Mass Spectrometry Fragmentation of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline In the landscape of drug discovery and development, the unambiguous structural elucida...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the High-Resolution Mass Spectrometry Fragmentation of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds, a class rich in pharmacologically active agents, high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) stands as an indispensable analytical tool.[1][2] This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pathways of 4-(2,3-Dihydroimidazo[2,1-b][1][3]thiazol-6-yl)aniline, a molecule of interest due to its core imidazo[2,1-b]thiazole scaffold, which is found in a variety of bioactive compounds.[4][5] By understanding its fragmentation pattern, researchers can confidently identify this and related structures in complex matrices.

The Subject: 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline

The target molecule, with the chemical formula C₁₁H₁₁N₃S, possesses a fused imidazo[2,1-b]thiazole ring system linked to an aniline moiety. The inherent basicity of the nitrogen atoms makes it amenable to positive-ion electrospray ionization (ESI), typically forming a protonated molecule, [M+H]⁺. The accurate mass measurement of this precursor ion and its subsequent fragment ions provides high confidence in its elemental composition.[6]

Experimental Protocol: A Self-Validating System

To ensure the generation of reliable and reproducible fragmentation data, a robust experimental workflow is crucial. The following protocol outlines a standard approach for the analysis of 4-(2,3-Dihydroimidazo[2,1-b][1][3]thiazol-6-yl)aniline using a liquid chromatography-quadrupole time-of-flight (LC-Q-TOF) or Orbitrap mass spectrometer.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(2,3-Dihydroimidazo[2,1-b][1][3]thiazol-6-yl)aniline in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[1] To promote protonation, 0.1% formic acid can be added to the final solution.[1]

  • Filtration: Filter the working solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could interfere with the LC-MS system.[1]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Parameters
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm) is a common choice for separating aniline derivatives.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer capable of high resolution (>20,000 FWHM) and accurate mass measurements.[8]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 50-500 to detect the precursor ion.

  • MS/MS (Tandem MS): Product ion scan of the protonated molecule [M+H]⁺.

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread is recommended to generate a comprehensive fragmentation spectrum.

The following diagram illustrates the general workflow for this analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working Dilution Filtered Filtered Sample Working->Filtered Filtration LC LC Separation (C18) Filtered->LC MS HRMS Detection (ESI+) LC->MS Elution MSMS Tandem MS (CID) MS->MSMS Precursor Selection AccurateMass Accurate Mass Measurement MSMS->AccurateMass Fragmentation Fragmentation Pattern Analysis MSMS->Fragmentation Structure Structural Elucidation AccurateMass->Structure Fragmentation->Structure

Caption: General workflow for HRMS fragmentation analysis.

Proposed Fragmentation Pathways of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline

The protonated molecule, [C₁₁H₁₁N₃S+H]⁺, has a monoisotopic mass of 218.0746 m/z. Upon collision-induced dissociation, several fragmentation pathways are plausible, originating from the cleavage of the most labile bonds and the formation of stable fragment ions. The primary sites of fragmentation are expected to be the dihydroimidazo and thiazole rings, and the bond connecting the aniline moiety to the heterocyclic system.

Pathway A: Cleavage of the Dihydroimidazo Ring

A common fragmentation route for saturated heterocyclic rings involves ring-opening followed by the loss of a neutral molecule. In this case, the dihydroimidazo portion of the molecule can undergo a retro-Diels-Alder-type cleavage or a simple bond scission.

Pathway_A Precursor [M+H]⁺ m/z 218.0746 Fragment_A1 [C₉H₇N₂S]⁺ m/z 175.0379 Precursor->Fragment_A1 Ring Cleavage Neutral_Loss_A1 - C₂H₄N

Caption: Proposed fragmentation pathway A.

Pathway B: Scission of the Thiazole Ring

The thiazole ring can also undergo cleavage, potentially losing a thioformaldimine radical or related neutral species.

Pathway_B Precursor [M+H]⁺ m/z 218.0746 Fragment_B1 [C₁₀H₁₀N₂]⁺ m/z 158.0838 Precursor->Fragment_B1 Thiazole Ring Cleavage Neutral_Loss_B1 - CH₂S

Caption: Proposed fragmentation pathway B.

Pathway C: Loss of the Aniline Moiety

Cleavage of the bond between the aniline ring and the imidazo[2,1-b]thiazole system can lead to the formation of a charged heterocyclic fragment.

Pathway_C Precursor [M+H]⁺ m/z 218.0746 Fragment_C1 [C₅H₅N₂S]⁺ m/z 125.0168 Precursor->Fragment_C1 Aniline Loss Neutral_Loss_C1 - C₆H₆N

Caption: Proposed fragmentation pathway C.

Pathway D: Fragmentation of the Aniline Ring

The aniline portion of the molecule can also fragment, for instance, through the loss of ammonia, a characteristic fragmentation of anilines.[3]

Pathway_D Precursor [M+H]⁺ m/z 218.0746 Fragment_D1 [C₁₁H₉S]⁺ m/z 173.0419 Precursor->Fragment_D1 Ammonia Loss Neutral_Loss_D1 - NH₃

Caption: Proposed fragmentation pathway D.

Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their elemental compositions, and their calculated exact masses. Experimental data from HRMS/MS analysis can be compared against these values to confirm the fragmentation pathways.

Proposed Fragment Ion Elemental Composition Calculated m/z Proposed Fragmentation Pathway
[M+H]⁺[C₁₁H₁₂N₃S]⁺218.0746Precursor Ion
[C₉H₇N₂S]⁺[C₉H₈N₂S]⁺175.0379Pathway A: Loss of C₂H₄N from dihydroimidazo ring
[C₁₀H₁₀N₂]⁺[C₁₀H₁₁N₂]⁺158.0838Pathway B: Cleavage of the thiazole ring
[C₅H₅N₂S]⁺[C₅H₆N₂S]⁺125.0168Pathway C: Loss of the aniline moiety
[C₁₁H₉S]⁺[C₁₁H₁₀S]⁺173.0419Pathway D: Loss of ammonia from the aniline group

Conclusion

This guide provides a predictive framework for understanding the high-resolution mass spectrometry fragmentation of 4-(2,3-Dihydroimidazo[2,1-b][1][3]thiazol-6-yl)aniline. By combining a robust experimental protocol with a theoretical understanding of fragmentation mechanisms, researchers can achieve high-confidence structural confirmation of this and related compounds. The proposed pathways and predicted fragment ions serve as a valuable reference for interpreting experimental data, ultimately aiding in the advancement of drug discovery and development programs.

References

  • Benchchem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
  • Benchchem. Mass Spectrometry Analysis of 2-Allylaniline Derivatives: A Comparative Guide.
  • ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway.
  • MDPI. Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling.
  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • ResearchGate. Proposed bioactivation pathways for imidazo[2,1-b]thiazole derivative 1.
  • elife-93968-fig1-data2-v1.docx.
  • BLDpharm. 4335-34-6|4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline.
  • PubChem. 4-(2,3-Dihydroimidazo[2,1-b][1][3]thiazol-6-yl)-1,2-benzenediol | C11H10N2O2S | CID 877570. Available at:

  • Santa Cruz Biotechnology. 4-Imidazo[2,1-b][1][3]thiazol-6-ylaniline | CAS 183668-02-2. Available at:

  • ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • PMC. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
  • MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts.
  • PubMed. High-resolution mass spectrometry for integrated qualitative and quantitative analysis of pharmaceuticals in biological matrices.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

An expert guide to the safe handling of novel chemical compounds is foundational to both groundbreaking research and the well-being of the scientists who perform it. This document provides a comprehensive operational pla...

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Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the safe handling of novel chemical compounds is foundational to both groundbreaking research and the well-being of the scientists who perform it. This document provides a comprehensive operational plan for managing 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline, a molecule combining the structural features of aniline and a bicyclic imidazo[2,1-b]thiazole system.

Hazard Analysis: A Proactive Stance on Safety

The primary toxicological concern stems from the aniline moiety. Aniline and its derivatives are classified as highly toxic and can be absorbed systemically through inhalation, ingestion, and, notably, skin contact.[4][5] Potential health effects are severe and include:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[2][6]

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.[2][6]

  • Eye Damage: Poses a risk of serious eye damage.[2][6]

  • Carcinogenicity & Mutagenicity: Suspected of causing cancer and genetic defects.[2][6]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

The imidazo[2,1-b]thiazole component, while less characterized, may present additional risks of skin and respiratory irritation.[7] Therefore, all handling procedures must assume the compound is hazardous and requires comprehensive protective measures.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is mandatory to prevent all potential routes of exposure. The selection of specific equipment must be informed by the task being performed.

Hand Protection

Dermal absorption is a significant risk with aniline-based compounds.[4] Glove selection is therefore critical and should not be based on material type alone, but on resistance and breakthrough time. Nitrile gloves, while common, may offer insufficient protection for prolonged contact.[8]

Table 1: Recommended Glove Selection

Glove MaterialProtection LevelRecommended Use CasesRationale
Nitrile Basic (Short-term)Handling sealed containers, brief incidental contact.Sufficient for short-term use, but offers limited resistance to aniline.[1] Not recommended for direct, prolonged handling.[8]
Neoprene IntermediatePreparing solutions, performing reactions, light cleaning.Offers greater chemical resistance than nitrile for extended operations.[3][8]
Butyl Rubber / Viton HighHandling neat compound, spill cleanup, prolonged direct contact.Provides superior protection against aniline and other aromatic amines.[8]

Best Practice: Double-gloving is strongly recommended for all tasks involving direct handling of the compound.[3] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[1]

Eye and Face Protection

To prevent ocular exposure from splashes or aerosols, the following are required:

  • Mandatory: Tight-fitting chemical splash goggles conforming to ANSI Z87.1 or EU Standard EN166.[1][9]

  • High-Risk Tasks: When weighing powders or transferring solutions with a high risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[10]

Respiratory Protection

Inhalation of aerosolized powder or vapors is a primary exposure route.[4]

  • Primary Control: All procedures involving the solid compound or its solutions must be performed within a certified chemical fume hood.[1][10]

  • Secondary Control: In the rare event a fume hood is not feasible, a NIOSH/MSHA approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[5][9]

Body Protection

A fully buttoned laboratory coat is required at all times.[8] For tasks with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[3]

Operational and Disposal Plan

A systematic workflow is essential for minimizing risk during handling and disposal.

Workflow Diagram: From Preparation to Disposal

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A Designate Work Area (Fume Hood) B Verify Emergency Equipment (Shower, Eyewash, Spill Kit) A->B C Don Appropriate PPE (See Table 1) B->C D Perform Task (Weighing, Synthesis, etc.) C->D E Decontaminate Surfaces & Equipment D->E F Segregate Waste (Solid, Liquid, Sharps) E->F G Label & Seal Waste Containers F->G H Store Waste in Designated Area G->H

Caption: A step-by-step workflow for the safe handling of 4-(2,3-Dihydroimidazo[2,1-b][1][2]thiazol-6-yl)aniline.

Step-by-Step Handling Protocol
  • Preparation:

    • Clearly designate a work area, exclusively within a chemical fume hood.[8][10]

    • Ensure an eyewash station and safety shower are directly accessible.[1]

    • Prepare a spill kit containing an inert absorbent material such as vermiculite, sand, or earth.[10]

    • Don all required PPE as outlined in Section 2.

  • Handling:

    • When weighing the solid, use an analytical balance inside the fume hood or a ventilated balance enclosure to contain dust.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers tightly sealed when not in use.[8]

  • Decontamination:

    • Following the procedure, wipe down the work area and any contaminated equipment.[8]

    • Remove contaminated PPE carefully, avoiding contact with skin, and dispose of it as hazardous solid waste.

    • Wash hands thoroughly with soap and water.[8]

Waste Management and Disposal

Improper disposal can lead to environmental contamination and regulatory violations. All waste generated from handling this compound must be treated as hazardous.[8][11]

Table 2: Waste Segregation and Disposal

Waste StreamDescriptionDisposal ContainerDisposal Protocol
Solid Waste Contaminated gloves, weigh paper, paper towels, absorbent pads.Labeled, sealed, heavy-duty plastic bag inside a designated solid hazardous waste bin.Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Liquid Waste Unused solutions, reaction mixtures, solvent rinses.Labeled, sealed, and chemically compatible (e.g., polyethylene) waste container.[8]Do NOT dispose of down the drain.[8] Store in secondary containment and arrange for EHS pickup.
Sharps Waste Contaminated needles, scalpels, or broken glassware.Approved, puncture-proof sharps container labeled as hazardous chemical waste.Follow institutional guidelines for sharps disposal.

Waste Disposal Logic Diagram

Waste_Disposal_Logic cluster_type Identify Waste Type cluster_container Segregate into Correct Container Start Waste Generated Solid Solid (Gloves, Paper) Start->Solid Liquid Liquid (Solvents, Solutions) Start->Liquid Sharps Sharps (Needles, Glass) Start->Sharps SolidBin Hazardous Solid Waste Bin Solid->SolidBin LiquidCarboy Hazardous Liquid Carboy Liquid->LiquidCarboy SharpsBox Hazardous Sharps Container Sharps->SharpsBox End Contact EHS for Waste Pickup SolidBin->End LiquidCarboy->End SharpsBox->End

Caption: Decision-making process for the correct segregation and disposal of hazardous chemical waste.

References

  • Aniline Safety Information. Rutgers University, Environmental Health & Safety.[Link]

  • Safety Data Sheet: Aniline. Carl ROTH.[Link]

  • Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.[Link]

  • Aniline Safety Operating Procedure. Washington State University, Environmental Health & Safety.[Link]

  • Material Safety Data Sheet Aniline. ScienceLab.com.[Link]

  • Aniline Blue W/S certified Safety Data Sheet. Chem-Supply.[Link]

  • SAFETY DATA SHEET - 2-(1H-Imidazol-1-yl)aniline. Fisher Scientific.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
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